AB-MECA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H21N7O4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S,3R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13?,14+,18-/m1/s1 |
InChI Key |
LDYMCRRFCMRFKB-FEWYLQRLSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |
Synonyms |
AB-MECA N(6)-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AB-MECA
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-MECA, or N⁶-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine, is a potent and selective agonist for the A₃ adenosine receptor (A₃AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. The A₃AR is notably overexpressed in inflammatory and cancer cells, positioning it as a promising therapeutic target. This compound exerts its effects through a multi-faceted mechanism of action, primarily initiated by its binding to the A₃AR. This interaction triggers a cascade of intracellular signaling events, leading to the modulation of key cellular pathways involved in inflammation, apoptosis, and cell cycle regulation. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, detailing its receptor binding profile, downstream signaling pathways, and cellular effects. It includes a compilation of quantitative data, detailed experimental protocols for studying its activity, and visual diagrams of the key signaling cascades.
Receptor Binding and Affinity
This compound demonstrates high affinity and selectivity for the human A₃ adenosine receptor. The binding characteristics have been determined through various radioligand binding assays, which are crucial for understanding its potency and specificity.
Data Presentation: Binding Affinities of this compound and Related Compounds
| Compound | Receptor Subtype | Cell Line | Kᵢ (nM) | Kₑ (nM) | Reference |
| This compound | Human A₃AR | CHO | 430.5 | [1] | |
| [¹²⁵I]this compound | Rat A₃AR | CHO | 1.48 | [2][3] | |
| [¹²⁵I]this compound | Rat A₃AR | RBL-2H3 | 3.61 | [3] | |
| [¹²⁵I]this compound | Rat A₁AR | COS-7 | 3.42 | [2] | |
| [¹²⁵I]this compound | Canine A₂ₐAR | COS-7 | 25.1 | [2] | |
| IB-MECA | Human A₃AR | 1.8 | |||
| IB-MECA | Human A₁AR | 51 | |||
| IB-MECA | Human A₂ₐAR | 2900 | |||
| Cl-IB-MECA | Human A₃AR | 1.4 |
Kᵢ: Inhibition constant, a measure of the affinity of a ligand for a receptor in a competition binding assay. A lower Kᵢ value indicates a higher affinity. Kₑ: Equilibrium dissociation constant, representing the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kₑ value indicates a higher affinity.
Core Signaling Pathways
Upon binding to the A₃AR, this compound initiates a cascade of intracellular signaling events. The A₃AR primarily couples to inhibitory G proteins (Gᵢ), leading to the modulation of several key downstream pathways.
Inhibition of the cAMP/PKA Pathway and Regulation of the Wnt Signaling Pathway
The canonical signaling pathway activated by this compound involves the Gᵢ protein-mediated inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).
This initial event triggers a cascade that influences the Wnt signaling pathway, which is crucial for cell proliferation. The key steps are:
-
Inhibition of PKA and PKB/Akt: Reduced cAMP levels lead to the inhibition of both PKA and Protein Kinase B (PKB/Akt).
-
Activation of GSK-3β: The inhibition of PKA and PKB/Akt results in the dephosphorylation and activation of Glycogen Synthase Kinase 3β (GSK-3β).
-
Degradation of β-catenin: Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.
-
Downregulation of Target Genes: The reduction in nuclear β-catenin leads to the decreased expression of its target genes, including the proto-oncogene c-myc and the cell cycle regulator cyclin D1. This ultimately results in the inhibition of cancer cell growth.
References
An In-depth Technical Guide to the Adenosine A3 Receptor Agonist AB-MECA
This technical guide provides a comprehensive overview of N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA), a significant agonist for the A3 adenosine receptor (A3AR). Tailored for researchers, scientists, and professionals in drug development, this document delves into its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.
Introduction
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for a range of conditions, including cancer, inflammatory disorders, and ischemic injuries.[1][2] Unlike other adenosine receptor subtypes, the A3AR is often overexpressed in tumor and inflammatory cells while maintaining low expression levels in normal tissues, making it an attractive target for selective drug action.[2][3] this compound is a potent agonist for the A3AR, serving as a critical tool in preclinical research to elucidate the receptor's physiological and pathophysiological roles.[4][5] Its derivatives, such as IB-MECA (Piclidenoson) and Cl-IB-MECA (Namodenoson), have advanced to clinical trials for various indications.[3][6]
Pharmacology and Mechanism of Action
This compound exerts its effects by binding to and activating the A3AR, which primarily couples to inhibitory G proteins (Gαi/o) and, to a lesser extent, Gq proteins.[7][8] This dual coupling initiates a complex network of intracellular signaling cascades that mediate diverse cellular responses.
Key Signaling Pathways:
-
Gαi-Mediated Pathway (Canonical): The primary signaling mechanism involves the coupling of the A3AR to Gαi proteins.[1] Upon activation by an agonist like this compound, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a significant decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] This reduction in cAMP levels lowers the activity of Protein Kinase A (PKA), thereby modulating the phosphorylation and activity of downstream targets involved in inflammation and cell growth.[1][9]
-
Gq-Mediated Pathway: A3AR activation can also stimulate the Gq pathway, which activates Phospholipase C (PLC).[7] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This process leads to an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[7]
-
MAPK/ERK Pathway: Activation of the A3AR has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][10] This pathway is crucial for regulating cellular processes like proliferation and differentiation.
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, essential for promoting cell survival and inhibiting apoptosis, can also be activated by A3AR agonists.[1][9]
-
Wnt Signaling Pathway: In some contexts, particularly in cancer cells, A3AR activation has been linked to the modulation of the Wnt signaling pathway. By inhibiting PKA and subsequently decreasing the phosphorylation of glycogen synthase kinase 3 beta (GSK-3β), A3AR agonism can lead to the degradation of β-catenin, resulting in the downregulation of target genes like c-myc and cyclin D1 that are critical for cell proliferation.[9]
Quantitative Pharmacological Data
The pharmacological profile of an A3AR agonist is defined by its binding affinity (Ki) and functional potency (EC50). This compound and its analogs are characterized by high affinity and selectivity for the human A3AR compared to other adenosine receptor subtypes.
Table 1: Binding Affinity (Ki) of A3AR Agonists at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A3 Selectivity vs A1 | A3 Selectivity vs A2A |
|---|---|---|---|---|---|
| This compound | - | - | 430.5[4] | - | - |
| IB-MECA | 51 | 2900 | 1.8 | ~28-fold | ~1611-fold |
| Cl-IB-MECA | - | - | 1.4 | - | - |
| [¹²⁵I]I-AB-MECA | - | - | 0.59 (Kd)[8][11] | - | - |
Note: Data compiled from multiple sources. Values can vary based on experimental conditions. A lower Ki value indicates higher binding affinity.
Table 2: Functional Potency (EC50) of A3AR Agonists
| Agonist | Assay Type | Cell Line | Measured Effect | EC50 Value |
|---|---|---|---|---|
| IB-MECA | ERK1/2 Activation | Human Ciliary Muscle Cells | Increase in ERK1/2 phosphorylation | 12 nM[10] |
| 2-Cl-IB-MECA | cAMP Inhibition | A3AR Reporter Cell Line | Inhibition of cAMP production | 0.33 nM[6] |
Note: EC50 is the concentration of an agonist that provides 50% of the maximal response.[12][13] A lower EC50 value indicates higher potency.
Key Experimental Protocols
Robust and reproducible assays are essential for characterizing A3AR agonists. The most common methods include radioligand binding assays to determine affinity and functional assays to measure biological response.
This assay directly measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]PSB-11 or [¹²⁵I]I-AB-MECA) for binding to the A3AR.[14][15] The output is used to calculate the inhibitor constant (Ki) of the test compound.
Detailed Methodology:
-
Membrane Preparation: Culture cells stably expressing the human A3AR (e.g., HEK293 or CHO cells). Harvest the cells, homogenize them in a buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer and determine the protein concentration.[7]
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (e.g., ~10 nM [³H]PSB-11), and varying concentrations of the unlabeled test compound.[7][15]
-
Incubation: Add the prepared cell membranes (e.g., 15 µg protein per well) to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 10°C) to reach equilibrium.[7][15]
-
Termination and Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Detection: Add scintillation fluid to the dried filter plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
For the Gαi-coupled A3AR, a common functional assay measures the inhibition of adenylyl cyclase activity, which is observed as a decrease in intracellular cAMP.[14] This assay determines an agonist's potency (EC50) and efficacy.
Detailed Methodology:
-
Cell Culture: Use a cell line stably expressing the human A3AR (e.g., CHO-K1 or HEK293 cells).[7] Seed the cells into 96- or 384-well plates and allow them to attach overnight.
-
Assay Protocol:
-
Replace the culture medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[7]
-
Add varying concentrations of the test agonist (e.g., this compound) to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of an activator like forskolin. This raises the basal cAMP level, making the inhibitory effect of the A3AR agonist measurable.[7][14]
-
Incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.[1]
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as:
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 value.[1]
In vivo studies are critical for evaluating the therapeutic potential of A3AR agonists in a whole-organism context. A typical design involves administering the compound to an animal model of a specific disease (e.g., inflammation, cancer) and assessing relevant outcomes.[17][18]
General Workflow:
-
Model Selection: Choose an appropriate animal model that recapitulates the human disease of interest (e.g., collagen-induced arthritis in mice for rheumatoid arthritis, or a xenograft model for cancer).[17][18][19]
-
Group Allocation: Randomly assign animals to different treatment groups: Vehicle Control, Positive Control (standard-of-care drug, if applicable), and one or more dose levels of the A3AR agonist.[20]
-
Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule (e.g., once daily for 14 days).
-
Monitoring and Endpoints: Monitor the animals for clinical signs of disease progression and general health. At the end of the study, collect relevant biological samples (e.g., blood, tissues) for analysis.
-
Outcome Assessment: Measure primary and secondary endpoints. For an inflammation model, this could include measuring paw swelling, scoring arthritis severity, and quantifying inflammatory cytokine levels (e.g., TNF-α) in serum or tissue via ELISA.[17] For a cancer model, this would involve measuring tumor volume over time.[21]
-
Data Analysis: Use appropriate statistical methods to compare the outcomes between treatment groups and determine the efficacy of the A3AR agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound,cas:152918-26-8 - Ruixibiotech [ruixibiotech.com]
- 5. abmole.com [abmole.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Explain what is EC50? [synapse.patsnap.com]
- 13. EC50 - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) in Xenograft Lung Cancer Model in Mice through In Silico and In Vivo Approach: Targeting TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ichor.bio [ichor.bio]
- 19. Tackling In Vivo Experimental Design [modernvivo.com]
- 20. researchgate.net [researchgate.net]
- 21. benthamscience.com [benthamscience.com]
The Adenosine A3 Receptor Agonist AB-MECA: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Methodologies Involving AB-MECA.
This compound, or 1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide, is a potent and selective agonist for the A3 adenosine receptor (A3AR). Its utility in research is primarily centered on the elucidation of A3AR signaling pathways and the exploration of their roles in various physiological and pathophysiological processes. This guide provides a comprehensive overview of the research applications of this compound, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.
Core Mechanism of Action and Research Applications
This compound selectively binds to and activates the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The A3AR is of significant interest to researchers due to its low expression in normal tissues and upregulation in inflammatory and cancerous cells. This differential expression makes it a promising therapeutic target.
The primary research applications of this compound include:
-
Studying A3AR Signaling: this compound is instrumental in dissecting the complex intracellular signaling cascades initiated by A3AR activation.
-
Anti-inflammatory Research: It is widely used to investigate the anti-inflammatory properties of A3AR activation, particularly its role in modulating cytokine production, such as inhibiting tumor necrosis factor-alpha (TNF-α).
-
Cancer Research: Researchers utilize this compound to explore the potential of A3AR as a target for cancer therapy, owing to its ability to induce apoptosis and inhibit the growth of tumor cells.
-
Cardioprotection Studies: this compound is employed in models of ischemia-reperfusion injury to understand the cardioprotective effects of A3AR activation.
-
Radioligand Binding Assays: The iodinated form of this compound, [¹²⁵I]I-AB-MECA, is a critical tool for characterizing the A3AR, including receptor density and binding affinity studies.[1]
Quantitative Data: Binding Affinities and Functional Potency
The following table summarizes the binding affinities (Ki) of this compound and related A3AR agonists. It is important to note that EC50 and IC50 values are highly dependent on the specific cell system and assay conditions.
| Compound | Receptor Subtype | Species | Cell Line | Ki (nM) | Reference |
| This compound | Human A3 | Human | CHO | 430.5 | [2][3][4] |
| Rat A1 | Rat | COS-7 | 3.42 | [2] | |
| Rat A3 | Rat | CHO | 1.48 | [2] | |
| Canine A2a | Canine | COS-7 | 25.1 | [2] | |
| IB-MECA | Human A3 | Human | 1.1 | [5] | |
| Human A1 | Human | 54 | [5] | ||
| Human A2A | Human | 56 | [5] | ||
| Cl-IB-MECA | Human A3 | Human | 0.33 | [6] | |
| Human A1 | Human | 820 | [6] | ||
| Human A2A | Human | 470 | [6] |
Signaling Pathways of the A3 Adenosine Receptor
Activation of the A3AR by this compound initiates multiple downstream signaling cascades. The receptor primarily couples to inhibitory G proteins (Gi/o) and, in some cellular contexts, to Gq proteins.
Gi-Mediated Pathway: Inhibition of Adenylyl Cyclase
The canonical signaling pathway involves the Gi-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently attenuates the activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of AB-MECA: A Technical Guide for Researchers
An In-depth Whitepaper on the Adenosine A3 Receptor Agonist AB-MECA for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, or N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine, is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols for its synthesis and for in vitro assays used to determine its binding affinity and functional activity at adenosine receptor subtypes. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a valuable resource for researchers and professionals involved in drug discovery and development targeting the A3 adenosine receptor.
Introduction
The discovery of distinct adenosine receptor subtypes (A1, A2A, A2B, and A3) has spurred the development of selective agonists and antagonists to elucidate their physiological roles and therapeutic potential. The A3 adenosine receptor, cloned in the early 1990s, has emerged as a particularly interesting drug target due to its low expression in normal tissues and upregulation in inflammatory and cancer cells. This differential expression profile suggests that A3AR agonists could offer a therapeutic window with limited side effects.
This compound was developed as part of a research effort to create potent and selective ligands for the A3AR. It is a derivative of adenosine, modified at the N6 and C5' positions, which have been identified as key for conferring A3AR selectivity. Its discovery has been instrumental in characterizing the A3AR and exploring its therapeutic potential in various disease models.
Discovery and Structure-Activity Relationship
The development of this compound was a result of systematic structure-activity relationship (SAR) studies of adenosine analogs. Researchers found that modifications at the N6 and 5' positions of the adenosine scaffold could significantly influence selectivity for the A3 receptor.[1][2] The synthesis of a series of N6-benzyladenosine-5'-uronamides led to the identification of compounds with high affinity and selectivity for the A3AR.[1][2]
This compound, with a 4-aminobenzyl group at the N6 position and a methylcarboxamido group at the 5' position, emerged as a potent A3AR agonist. The 4-amino group on the benzyl ring also provides a site for radioiodination, leading to the development of [¹²⁵I]I-AB-MECA, a crucial tool for radioligand binding assays.[3]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from adenosine. A common strategy involves the Dimroth rearrangement of an N1-alkylated adenosine derivative.[4] The following is a generalized synthetic scheme based on published methods for similar N6-substituted adenosine-5'-uronamides.[4][5]
Scheme 1: Generalized Synthesis of this compound
Caption: Generalized synthetic route to this compound.
Experimental Protocol: Synthesis of N6-(4-Aminobenzyl)adenosine-5'-N-methyluronamide (this compound)
This protocol is a representative example based on the synthesis of similar compounds.[4][5]
-
Protection of Ribose Hydroxyls: Adenosine is treated with a suitable protecting group, such as acetone in the presence of an acid catalyst, to protect the 2' and 3'-hydroxyl groups as an acetonide.
-
Oxidation of the 5'-Hydroxyl Group: The free 5'-hydroxyl group is oxidized to a carboxylic acid using an oxidizing agent like pyridinium chlorochromate (PCC).
-
Amidation: The resulting carboxylic acid is then coupled with methylamine to form the 5'-N-methyluronamide. This can be achieved using standard peptide coupling reagents.
-
N1-Alkylation: The N1 position of the adenine ring is alkylated with 4-nitrobenzyl bromide.
-
Dimroth Rearrangement: The N1-substituted intermediate is treated with a base (e.g., aqueous sodium hydroxide) to induce a Dimroth rearrangement, which transfers the 4-nitrobenzyl group from the N1 to the N6 position.
-
Reduction of the Nitro Group: The nitro group on the benzyl ring is reduced to an amino group, typically by catalytic hydrogenation (e.g., H₂ over Pd/C).
-
Deprotection: The protecting groups on the ribose hydroxyls are removed under acidic conditions to yield the final product, this compound.
-
Purification: The final compound is purified by chromatography (e.g., silica gel column chromatography or HPLC).
Quantitative Data
The following tables summarize the binding affinity and functional potency of this compound and its radiolabeled analog at human adenosine receptor subtypes.
Table 1: Binding Affinity of this compound and Analogs at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference(s) |
| This compound | - | - | - | 430.5 | [6] |
| [¹²⁵I]I-AB-MECA | 3.42 (rat) | 25.1 (canine) | - | 1.48 (rat) | [3] |
| IB-MECA | 54 | 56 | - | 1.1 | [7] |
| Cl-IB-MECA | - | - | - | 3.5 | [7] |
Note: Data for different species are indicated where human data was not available in the cited source.
Table 2: Functional Potency of this compound and Analogs at Human Adenosine Receptors
| Compound | Assay | Receptor | EC50 (nM) | Emax (%) | Reference(s) |
| This compound | cAMP Inhibition | A3 | - | - | [3] |
| IB-MECA | cAMP Inhibition | A3 | ~10-100 | - | [8] |
| Cl-IB-MECA | cAMP Inhibition | A3 | 67 | 100 | [9] |
| NECA | cAMP Production | A2A | 12.8 | 100 | [1] |
| NECA | cAMP Production | A2B | 1700 | 100 | [10] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for adenosine receptors.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells stably expressing the human A1, A2A, or A3 receptor).
-
Assay Buffer: A suitable buffer is used, typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and adenosine deaminase (to remove endogenous adenosine).
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]CGS21680 for A2A, or [¹²⁵I]I-AB-MECA for A3) is incubated with the membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-selective agonist (e.g., NECA). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This protocol measures the ability of an A3AR agonist to inhibit adenylyl cyclase activity.
-
Cell Culture: Cells stably expressing the human A3AR (e.g., CHO-K1 or HEK293) are cultured to an appropriate confluency.
-
Assay Medium: Cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are treated with varying concentrations of the A3AR agonist in the presence of a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the EC50 and Emax values.
Signaling Pathways
Activation of the A3 adenosine receptor by this compound initiates a cascade of intracellular signaling events, primarily through its coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream effectors. Additionally, A3AR activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Wnt/β-catenin pathways.
Caption: Key signaling pathways activated by this compound.
Experimental Workflow
The development and characterization of a novel adenosine receptor agonist like this compound typically follows a structured experimental workflow, from initial chemical synthesis to in vivo testing.
Caption: General experimental workflow for this compound.
Conclusion
This compound has proven to be an invaluable pharmacological tool for investigating the role of the A3 adenosine receptor in health and disease. Its high potency and selectivity have enabled significant advances in our understanding of A3AR signaling and its potential as a therapeutic target. This technical guide provides a comprehensive resource for researchers, consolidating key information on the discovery, synthesis, and characterization of this compound. The detailed protocols and compiled data will aid in the design and execution of future studies aimed at developing novel A3AR-targeted therapeutics.
References
- 1. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AB-MECA in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N6-(4-Aminobenzyl)adenosine-5′-N-methylcarboxamide) is a selective agonist of the A3 adenosine receptor (A3AR). The A3AR is gaining significant attention in oncology as it is often overexpressed in various tumor cells compared to normal tissues, making it a promising target for cancer therapy. Activation of A3AR by agonists like this compound and its analogs, such as IB-MECA and Cl-IB-MECA, has been shown to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and signaling pathways involved in this compound-induced cancer cell apoptosis.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the activation of the A3 adenosine receptor. This initiates a cascade of intracellular events that converge on the intrinsic, or mitochondrial, pathway of apoptosis. The key events include the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade. Furthermore, studies on A3AR agonists have revealed a complex interplay with crucial cell survival signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways.
Quantitative Data on the Effects of A3AR Agonists
While specific quantitative data for this compound is limited in publicly available literature, its closely related and extensively studied analogs, IB-MECA and Cl-IB-MECA, provide valuable insights into the expected potency and efficacy of A3AR agonists. The following tables summarize representative quantitative data for these compounds in various cancer cell lines. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: IC50 Values of A3AR Agonists in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| IB-MECA | Prostate Cancer (PC-3) | Prostate | ~15-50 | [1] |
| IB-MECA | Hepatocellular Carcinoma (HepG2) | Liver | ~10-50 | [1] |
| Cl-IB-MECA | Glioma (A172) | Brain | Dose-dependent inhibition | [2] |
| IB-MECA | Ovarian Cancer (OVCAR-3) | Ovarian | Dose-dependent inhibition | [3] |
| IB-MECA | Ovarian Cancer (Caov-4) | Ovarian | Dose-dependent inhibition | [3] |
| IB-MECA | Breast Cancer (MCF-7) | Breast | ≥10 | [4] |
| Cl-IB-MECA | Leukemia (HL-60) | Leukemia | ≥10 | [4] |
Note: The cytotoxic effects of A3AR agonists are often observed at micromolar concentrations and are dependent on the specific cell line and experimental conditions.
Table 2: Apoptosis Induction by A3AR Agonists
| Compound | Cell Line | Concentration | Time (h) | Apoptosis (%) | Citation |
| IB-MECA | Ovarian Cancer (OVCAR-3) | Not Specified | Not Specified | Significant increase | [3] |
| Cl-IB-MECA | Glioma (A172) | Dose- and time-dependent | Not Specified | Significant increase | [2] |
| AZD6244 (MEK inhibitor) | Lung Cancer (Calu-6) | 3 µM | 72 | 38.6 | [5] |
| AZD6244 (MEK inhibitor) | Lung Cancer (H3122) | 3 µM | 72 | 29.8 | [5] |
Note: The percentage of apoptotic cells is highly variable and depends on the assay used, concentration of the compound, and the duration of treatment. The data for AZD6244 is included to provide a quantitative example of apoptosis induction in cancer cells.
Table 3: Modulation of Bcl-2 Family Proteins by A3AR Agonists
| Compound | Cell Line | Effect on Bax | Effect on Bcl-2 | Bax/Bcl-2 Ratio | Citation |
| IB-MECA | Ovarian Cancer (OVCAR-3) | Upregulation | Downregulation | Increased | [3] |
| IB-MECA | Ovarian Cancer (Caov-4) | Upregulation | Downregulation | Increased | [3] |
| IB-MECA | Prostate Cancer | Upregulation | Downregulation | Increased | [6] |
| CCM | Glioblastoma (U87MG) | Increase | Decrease | Increased by 249% (at 50 µM) | [4] |
Note: The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio favors apoptosis.
Signaling Pathways
The pro-apoptotic signaling initiated by this compound binding to the A3AR is multifaceted. The following diagrams illustrate the key pathways involved.
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for studying this compound.
Detailed Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Treated and control cells in a 96-well white-walled plate
-
Luminometer
Protocol:
-
Assay Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cells in culture medium.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis: Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
This compound and other A3AR agonists represent a promising class of targeted therapies for cancer treatment. Their ability to selectively induce apoptosis in cancer cells through the modulation of well-defined signaling pathways makes them attractive candidates for further drug development. This technical guide provides a framework for researchers to investigate the pro-apoptotic role of this compound, from assessing its cytotoxic effects to elucidating the underlying molecular mechanisms. The provided protocols and pathway diagrams serve as a starting point for designing and conducting comprehensive studies in this exciting area of cancer research.
References
- 1. Signaling Pathways That Control Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. The interaction mechanism between autophagy and apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of AB-MECA
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-MECA, a selective agonist of the A3 adenosine receptor (A3AR), has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its mechanism of action is primarily centered on the activation of the A3AR, a G-protein coupled receptor, which initiates a signaling cascade leading to the modulation of key inflammatory pathways. Notably, this compound and its analogs, such as IB-MECA (Piclidenoson) and Cl-IB-MECA (Namodenoson), have been shown to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This is achieved through the inhibition of the NF-κB and PI3K/Akt signaling pathways. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the involved signaling pathways.
Core Mechanism of Action: A3 Adenosine Receptor Activation
The anti-inflammatory effects of this compound are mediated through its high-affinity binding to and activation of the A3 adenosine receptor (A3AR). The A3AR is a G-protein coupled receptor, primarily coupled to Gαi/o proteins.[1] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This initial event triggers a cascade of downstream signaling events that ultimately culminate in the suppression of inflammatory responses. A key aspect of A3AR's role in inflammation is its differential expression; it is found at low levels in normal tissues but is overexpressed in inflammatory and cancerous cells, making it a targeted receptor for therapeutic intervention.[3]
Modulation of the NF-κB Signaling Pathway
A central mechanism by which this compound and its analogs exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
The activation of A3AR by this compound leads to the downstream inhibition of IκB kinase (IKK).[5] IKK is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By inhibiting IKK, this compound prevents the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm and preventing its translocation to the nucleus.[2][6] This blockade of NF-κB activation results in a significant reduction in the transcription of pro-inflammatory genes.
Involvement of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial target in the anti-inflammatory action of A3AR agonists. This pathway is involved in cell survival, proliferation, and inflammation. Upon activation by various stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 then recruits and activates Akt (also known as Protein Kinase B).
Studies have shown that A3AR agonists, including thio-Cl-IB-MECA, inhibit the activation of the PI3K/Akt pathway in inflammatory conditions.[4][8] The inhibition of PI3K/Akt signaling contributes to the overall anti-inflammatory effect, likely through its interplay with the NF-κB pathway and other inflammatory mediators.[1][5]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its analogs from various preclinical studies.
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 / EC50 | Reference |
| Piclidenoson (IB-MECA) | OVCAR-3 | Forskolin | cAMP Levels | EC50: 0.82 µM | [9] |
| Piclidenoson (IB-MECA) | Caov-4 | Forskolin | cAMP Levels | EC50: 1.2 µM | [9] |
| Piclidenoson (IB-MECA) | OVCAR-3 | - | Cell Viability | IC50: 32.14 µM | [9] |
| Piclidenoson (IB-MECA) | Caov-4 | - | Cell Viability | IC50: 45.37 µM | [9] |
| 2-Cl-IB-MECA | JoPaca-1 | - | Cell Viability | IC50: 25.26 ± 1.6 µM | [10] |
| 2-Cl-IB-MECA | Hep-3B | - | Cell Viability | IC50: 10.68 ± 1.1 µM | [10] |
| Compound | Animal Model | Inflammatory Condition | Treatment and Dose | Key Findings | Reference |
| Thio-Cl-IB-MECA | Mouse | LPS-induced Sepsis | - | Suppressed iNOS, IL-1β, and TNF-α levels in lung tissue. | [4][8] |
| IB-MECA | Rat | Adjuvant-Induced Arthritis | Orally, twice daily | Ameliorated clinical manifestations, reduced pannus and fibrosis formation, attenuated cartilage and bone destruction. | [5] |
| Piclidenoson (IB-MECA) | Human (Phase IIa Clinical Trial) | Rheumatoid Arthritis | 1.0 mg, twice daily for 12 weeks | 55.6% achieved ACR20, 33.3% achieved ACR50, 11.5% achieved ACR70. | [11] |
Detailed Experimental Protocols
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is designed to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or analog)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western blot analysis (antibodies for p-IKK, IκBα, p-Akt, Akt, and NF-κB p65)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: For signaling pathway analysis, lyse the cells after a shorter incubation period (e.g., 30-60 minutes) with LPS. Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins. Visualize the protein bands using an appropriate detection system.
In Vivo: Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA) to evaluate the anti-inflammatory efficacy of this compound.
Animals:
-
Lewis or Wistar rats (male or female, 6-8 weeks old)
Materials:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound (or analog) formulated for oral or intraperitoneal administration
-
Plethysmometer for paw volume measurement
-
Calipers for joint diameter measurement
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
Treatment: Begin treatment with this compound at various doses on a prophylactic (from day 0) or therapeutic (from the onset of clinical signs, around day 10) regimen. Administer the compound daily via oral gavage or intraperitoneal injection. A vehicle control group should be included.
-
Clinical Assessment: Monitor the animals daily for clinical signs of arthritis. Measure the volume of both hind paws using a plethysmometer and the diameter of the ankle joints with calipers every other day. Calculate a clinical arthritis score based on the severity of erythema, swelling, and ankylosis of the joints (typically on a scale of 0-4 per paw).
-
Termination and Analysis: At the end of the study (e.g., day 21 or 28), euthanize the animals. Collect blood for serum cytokine analysis (TNF-α, IL-1β, IL-6). Excise the hind paws for histological examination to assess inflammation, pannus formation, cartilage damage, and bone erosion.
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathway leading to anti-inflammatory effects.
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Caption: Experimental workflow for in vivo anti-inflammatory assessment.
Conclusion
This compound and its analogs represent a promising class of anti-inflammatory agents with a well-defined mechanism of action centered on the targeted activation of the A3 adenosine receptor. The preclinical data strongly support their ability to suppress pro-inflammatory cytokine production through the modulation of the NF-κB and PI3K/Akt signaling pathways. The differential expression of A3AR in inflamed tissues offers a therapeutic window for targeted intervention. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of a variety of inflammatory disorders. This technical guide provides a foundational understanding for researchers and drug development professionals interested in advancing the study and application of A3AR agonists as novel anti-inflammatory therapeutics.
References
- 1. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Adenosine A3 Receptor Alleviates TNF-α-Induced Inflammation through Inhibition of the NF-κB Signaling Pathway in Human Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory effect of A3 adenosine receptor agonists: a novel targeted therapy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IB-MECA, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 8. daneshyari.com [daneshyari.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Clinical evidence for utilization of the A3 adenosine receptor as a target to treat rheumatoid arthritis: data from a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
AB-MECA: A Technical Guide to Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity of N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA), a key agonist for the A₃ adenosine receptor. This document summarizes quantitative binding data, details common experimental protocols, and visualizes critical pathways and concepts to support research and development efforts targeting adenosine receptors.
Quantitative Binding Affinity and Selectivity Data
This compound is recognized as a potent agonist with notable selectivity for the A₃ adenosine receptor (A₃R). Its binding affinity is typically characterized by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The radiolabeled form, [¹²⁵I]this compound, is a high-affinity radioligand frequently used to characterize A₃ receptors.[1]
The binding affinity and selectivity of [¹²⁵I]this compound have been determined across various adenosine receptor subtypes and species. The data clearly demonstrates a preferential binding to the A₃ receptor compared to A₁ and A₂ₐ subtypes.
| Compound | Receptor Subtype | Species | Cell Line / Tissue | Binding Constant (Kd/Ki) | Reference |
| [¹²⁵I]this compound | A₃ | Rat | CHO Cells | 1.48 ± 0.33 nM (Kd) | [1] |
| [¹²⁵I]this compound | A₃ | Rat | RBL-2H3 Cells | 3.61 ± 0.30 nM (Kd) | [1] |
| [¹²⁵I]this compound | A₃ | Rat | Brain Membranes | 2.28 nM (Kd) | [2] |
| [¹²⁵I]this compound | A₃ | Sheep | COS-7 Cells | 4.36 ± 0.48 nM (Kd) | [1] |
| [¹²⁵I]I-AB-MECA | A₃ | Human | HEK293 Cells | 0.59 nM (Kd) | [3] |
| [¹²⁵I]this compound | A₁ | Rat | COS-7 Cells | 3.42 ± 0.43 nM (Kd) | [1] |
| [¹²⁵I]this compound | A₂ₐ | Canine | COS-7 Cells | 25.1 ± 12.6 nM (Kd) | [1] |
Note: While [¹²⁵I]I-AB-MECA is a widely used high-affinity radioligand for A₃ receptors, it has been shown to also bind to other subtypes in autoradiographic studies.[3] The selectivity of related compounds, such as IB-MECA and 2-Cl-IB-MECA, is often higher, with IB-MECA showing approximately 50-fold selectivity for rat A₃ vs A₁ or A₂ₐ receptors, and 2-Cl-IB-MECA displaying even greater selectivity.[4]
Experimental Protocols: Radioligand Binding Assay
Determining the binding affinity (Ki) of a test compound like this compound is commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand from its receptor.
Objective:
To determine the inhibition constant (Ki) of a test compound at a specific adenosine receptor subtype.
Materials:
-
Membrane Preparation: Cell membranes from tissue or cultured cells stably expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).[5]
-
Radioligand: A high-affinity radioligand for the target receptor (e.g., [¹²⁵I]this compound for A₃R).[5]
-
Test Compound: Unlabeled this compound or other ligands for which affinity is to be determined.
-
Non-Specific Binding Control: A high concentration of a standard, non-selective agonist (e.g., 10 µM NECA) to determine non-specific binding.[5]
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂.[5]
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl, protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[6]
-
-
Assay Setup:
-
Perform the assay in microtiter plates or tubes.
-
To each well/tube, add the assay components in the following order:
-
Include control wells for total binding (no test compound) and non-specific binding (a saturating concentration of an unlabeled ligand).[5]
-
-
Incubation:
-
Termination and Filtration:
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[6]
-
Visualizations
A₃ Adenosine Receptor Signaling Pathway
This compound acts as an agonist at the A₃ adenosine receptor, which is predominantly coupled to the inhibitory G-protein, Gi.[8][9] This coupling initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11]
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay designed to determine the binding affinity of a test compound.
Logical Relationship of this compound Selectivity
This diagram illustrates the concept of receptor selectivity, where this compound demonstrates a significantly higher binding affinity for the A₃ receptor compared to other adenosine receptor subtypes.
References
- 1. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AB-MECA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-MECA, a potent and selective agonist for the A3 adenosine receptor (A3AR), has demonstrated significant potential in cell culture experiments, particularly in the context of cancer research.[1] A3AR is often overexpressed in tumor cells compared to normal tissues, making it a promising therapeutic target. Activation of A3AR by this compound can induce cytotoxicity and apoptosis in various cancer cell lines and modulate key signaling pathways involved in cell proliferation and survival, such as the Wnt and PI3K/Akt/ERK pathways.[2][3][4] These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including detailed protocols for assessing its effects on cell viability, apoptosis, and relevant signaling cascades.
Introduction
Adenosine, a ubiquitous endogenous purine nucleoside, modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) has garnered considerable interest as a therapeutic target due to its distinct expression profile and functional roles in pathophysiology, including cancer and inflammation. This compound (N6-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine) is a high-affinity A3AR agonist that has been instrumental in elucidating the downstream consequences of A3AR activation.[1][3] In cancer cell lines, this compound has been shown to inhibit cell growth and induce programmed cell death.[2] This document outlines detailed protocols for utilizing this compound in cell culture to investigate its biological effects.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound in cell culture experiments.
Table 1: Binding Affinity of this compound for Human A3 Adenosine Receptor
| Parameter | Value | Cell Line | Reference |
| Ki | 430.5 nM | CHO cells | [1] |
Table 2: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| A549 (Human Lung Cancer) | Cytotoxicity | 1, 10, 100 µM | Dose-dependent cytotoxicity | [1] |
| JoPaca-1 (Pancreatic Cancer) | Cell Proliferation | 20 µM | Decreased cell proliferation | [2] |
| Hep-3B (Hepatocellular Carcinoma) | Cell Proliferation | 20 µM | Decreased cell proliferation | [2] |
| Ovarian Cancer Cells | Cell Viability | Dose-dependent | Reduced cell viability | [5] |
Signaling Pathways
This compound-induced activation of A3AR triggers a cascade of intracellular signaling events that collectively contribute to its anti-tumor effects. The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This initial event influences several downstream pathways, including the Wnt and PI3K/Akt/ERK signaling axes.
A notable consequence of A3AR activation is the downregulation of the Wnt signaling pathway. This occurs through the stabilization of GSK-3β, which in turn promotes the degradation of β-catenin.[3] The reduction in nuclear β-catenin leads to decreased transcription of its target genes, including the key cell cycle regulators c-myc and cyclin D1.[2][3]
Furthermore, this compound treatment has been shown to suppress the pro-survival PI3K/Akt and ERK signaling pathways in several cancer cell types.[4][6] The inhibition of these pathways contributes to the induction of apoptosis and cell cycle arrest.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound in cell culture.
General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and recover for 24 hours.[7]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Further dilute the stock solution in serum-free culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line, typically ranging from 1 µM to 100 µM.[1]
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: Following the this compound treatment period, add 10 µL of the MTT solution to each well of a 96-well plate and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[9][10]
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them, then combine with the supernatant containing any floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[10]
Western Blot Analysis of Signaling Proteins
This protocol is for analyzing changes in protein expression and phosphorylation in key signaling pathways.[4][11][12]
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, β-catenin, c-myc, Cyclin D1, and a loading control like GAPDH) overnight at 4°C.[2][4]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[9]
References
- 1. abcam.com [abcam.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. abmole.com [abmole.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benthamscience.com [benthamscience.com]
- 7. axionbiosystems.com [axionbiosystems.com]
- 8. MTT Assay Kit (Cell Proliferation) (ab211091) | Abcam [abcam.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
AB-MECA In Vitro Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, N⁶-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide, is a potent and selective agonist for the A₃ adenosine receptor (A₃AR). The A₃AR is a G protein-coupled receptor (GPCR) that is increasingly recognized as a therapeutic target in various pathological conditions, including cancer, inflammation, and cardiac ischemia.[1][2] Notably, the A₃AR is often overexpressed in tumor tissues compared to normal tissues, making it a promising target for selective cancer therapy.[1][3]
Activation of the A₃AR by agonists like this compound initiates a signaling cascade that can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.[2][4] The primary mechanism involves the coupling of the receptor to inhibitory G proteins (Gi), which leads to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This initial event triggers downstream effects on key signaling pathways, including the Wnt/β-catenin and NF-κB pathways, which are critical for cell survival and proliferation.[2][4][5]
These application notes provide a comprehensive guide to performing in vitro assays with this compound to characterize its effects on cell signaling and function. Detailed protocols for key experiments are provided to assist researchers in evaluating the therapeutic potential of A₃AR agonists.
Data Presentation
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and half-maximal effective concentrations (EC₅₀) of this compound and related compounds for adenosine receptor subtypes. This data is essential for designing experiments and interpreting results.
| Compound | Receptor Subtype | Species | Assay Type | Ki (nM) | EC₅₀ (nM) | Reference(s) |
| This compound | Human A₃ | CHO Cells | Binding | 430.5 | - | [6] |
| [¹²⁵I]this compound | Rat A₃ | CHO Cells | Binding | 1.48 | - | [6] |
| [¹²⁵I]this compound | Rat A₁ | COS-7 Cells | Binding | 3.42 | - | |
| [¹²⁵I]this compound | Canine A₂ₐ | COS-7 Cells | Binding | 25.1 | - | |
| IB-MECA | Human A₃ | - | Binding | 1.1 | - | [7] |
| IB-MECA | Human A₁ | - | Binding | 54 | - | [7] |
| IB-MECA | Human A₂ₐ | - | Binding | 56 | - | [7] |
| Cl-IB-MECA | Human A₃ | - | Binding | 0.33 | - | [8] |
Note: EC₅₀ values are highly dependent on the cell line and the specific in vitro assay being performed. Researchers should determine the EC₅₀ for their experimental system.
Signaling Pathways and Experimental Workflow
A₃ Adenosine Receptor Signaling Pathway
Activation of the A₃ adenosine receptor by this compound initiates a signaling cascade that inhibits cell growth and proliferation. The diagram below illustrates the key steps in this pathway.
Caption: A3AR signaling cascade initiated by this compound.
General Experimental Workflow
The following diagram outlines the general workflow for in vitro evaluation of this compound.
Caption: General workflow for this compound in vitro assays.
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Target cells (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[9]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1][9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
cAMP Assay
This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in the A₃AR signaling pathway.
Materials:
-
Target cells expressing A₃AR
-
Cell culture medium
-
This compound
-
Forskolin (an adenylyl cyclase activator, used as a positive control)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Lysis buffer (provided with the kit or 0.1 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and grow to the desired confluency. Treat cells with various concentrations of this compound for a specified time. A common approach is to pre-treat with this compound before stimulating with forskolin to measure the inhibition of adenylyl cyclase.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating for a short period.
-
Assay Procedure: Perform the cAMP assay following the kit's protocol. This usually involves the following steps:
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Generate a standard curve using the cAMP standards. Calculate the cAMP concentration in the samples based on the standard curve. The results should show a decrease in cAMP levels in response to this compound treatment.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins in the A₃AR signaling pathway, such as β-catenin and Cyclin D1.[9]
Materials:
-
Treated cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.[9] Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[10] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.
Conclusion
The in vitro assays described in these application notes provide a robust framework for investigating the biological effects of this compound and other A₃AR agonists. By employing these detailed protocols, researchers can effectively characterize the mechanism of action, determine the potency, and evaluate the therapeutic potential of these compounds in various disease models. The provided diagrams and quantitative data serve as a valuable resource for experimental design and data interpretation in the field of A₃ adenosine receptor research.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activation of Adenosine A3 Receptor Alleviates TNF-α-Induced Inflammation through Inhibition of the NF-κB Signaling Pathway in Human Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of AB-MECA in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, a potent and selective agonist for the A3 adenosine receptor (A3AR), has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including the human lung adenocarcinoma cell line, A549. The overexpression of A3AR in tumor cells compared to normal tissues presents a promising therapeutic window for targeted cancer therapy. These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on A549 cells, including detailed experimental protocols, data presentation guidelines, and visualizations of the key signaling pathways involved.
Mechanism of Action
This compound exerts its cytotoxic effects on A549 cells primarily through the activation of the A3 adenosine receptor. This initiates a signaling cascade that leads to the induction of apoptosis via the intrinsic mitochondrial pathway. Key events in this pathway include the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death. Furthermore, evidence suggests a potential role for the modulation of TNF-α signaling in the anti-tumor effects of A3AR agonists.
Data Presentation
Quantitative Analysis of this compound Effects on A549 Cells
The following tables summarize the expected quantitative outcomes of treating A549 cells with this compound, based on available literature. These tables are intended to serve as a reference for expected results and for comparative analysis of experimental data.
Table 1: Dose-Dependent Cytotoxicity of this compound on A549 Cells
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) |
| 1 (10⁻⁶ M) | 24 | Significant Decrease |
| 10 (10⁻⁵ M) | 24 | Dose-dependent Decrease |
| 100 (10⁻⁴ M) | 24 | Further Dose-dependent Decrease |
| Data derived from studies showing a dose-dependent cytotoxic effect of this compound on A549 cells[1]. |
Table 2: Effect of this compound on Apoptosis Induction in A549 Cells
| Treatment | Parameter | Expected Outcome |
| This compound (Effective Dose) | Annexin V-Positive Cells (%) | Significant Increase |
| This compound (Effective Dose) | Sub-G1 Cell Population (%) | Significant Increase |
| Based on the known pro-apoptotic effects of A3AR activation in A549 cells[2]. |
Table 3: Modulation of Key Apoptotic Proteins by this compound in A549 Cells
| Target Protein | Expected Change in Expression/Activity |
| Bax | Increase |
| Bad | Increase |
| Puma | Increase |
| Bcl-2 | Decrease |
| Cleaved Caspase-9 | Increase |
| Cleaved Caspase-3 | Increase |
| Derived from the established mechanism of adenosine-mediated apoptosis in A549 cells via the A3AR[2]. |
Experimental Protocols
A. Cell Culture and Maintenance of A549 Cells
-
Cell Line: A549 (human lung adenocarcinoma), obtained from a reputable cell bank.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, detach them using a 0.25% Trypsin-EDTA solution. Resuspend the cells in fresh culture medium and seed into new culture vessels at a suitable split ratio (e.g., 1:3 to 1:6).
B. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on A549 cells.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations (e.g., 1, 10, 100 µM) in culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
C. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Seeding and Treatment: Seed A549 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound and a vehicle control for the selected time period.
-
Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
D. Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment with this compound, wash the A549 cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis in A549 Cells
Caption: this compound-induced apoptotic signaling pathway in A549 cells.
Experimental Workflow for Assessing this compound Effects
Caption: Experimental workflow for studying this compound in A549 cells.
References
Application Notes: Radiolabeled AB-MECA Binding Assays for the Adenosine A3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adenosine A3 receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a variety of conditions, including inflammation, cancer, and ischemia. Accurate characterization of ligand binding to the A3AR is crucial for the discovery and development of novel therapeutics. Radiolabeled ligand binding assays are a sensitive and quantitative method to determine the affinity and density of receptors. This document provides detailed protocols for performing saturation and competition binding assays using the radiolabeled A3AR agonist, [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]AB-MECA), a widely used high-affinity radioligand for A3 receptors.[1]
Adenosine A3 Receptor Signaling
The A3AR primarily couples to inhibitory G proteins (Gαi) and, in some cellular contexts, to Gq proteins.[2][3]
-
Gαi-Mediated Pathway: The canonical signaling cascade involves the inhibition of adenylyl cyclase upon agonist binding. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[3]
-
Gαq-Mediated Pathway: Activation of the A3AR can also stimulate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[2]
-
MAPK/ERK Pathway: A3AR activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation, differentiation, and survival.[3]
Quantitative Data Summary
The following tables summarize the binding affinities of [¹²⁵I]this compound and other common adenosine receptor ligands at the human A3 adenosine receptor.
Table 1: Binding Affinity of [¹²⁵I]this compound
| Parameter | Value | Cell/Tissue Source | Reference |
| Kd | 2.28 nM | Rat brain membranes | [4] |
| Kd | 3.6 nM | RBL-2H3 rat mast cells | [1] |
| Kd | 0.59 nM | Cloned human A3 receptors in HEK293 cells | [5] |
Table 2: Binding Affinities (Ki) of Unlabeled Ligands at the Human A3AR
| Compound | Ki (nM) | Ligand Type | Reference |
| IB-MECA | 0.27 | Agonist | |
| 2-Cl-IB-MECA | 0.33 | Agonist | [6] |
| NECA | 27 | Agonist | |
| R-PIA | 158 | Agonist | [4] |
| MRS1220 | 0.65 | Antagonist | [6] |
| MRS1191 | 31 | Antagonist | [6] |
| DPCPX | >1000 | Antagonist | |
| CGS 21680 | 2400 | Agonist (A2A selective) |
Experimental Protocols
References
- 1. A3-adenosine receptors: design of selective ligands and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
Preparing AB-MECA stock solution
Application Notes: AB-MECA
Introduction
This compound (N⁶-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine) is a potent and selective agonist for the A₃ adenosine receptor (A₃AR).[1][2][3] A₃ARs are G protein-coupled receptors (GPCRs) implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia.[4] As a high-affinity agonist, this compound is a critical tool for researchers studying the downstream signaling pathways of A₃AR and exploring its therapeutic potential.[5] These notes provide essential information on the chemical properties, solubility, and storage of this compound, along with a detailed protocol for preparing a stock solution.
Data Presentation
The quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₂₁N₇O₄ | [1][2][3] |
| Molecular Weight | 399.40 g/mol | [1][2][3] |
| CAS Number | 152918-26-8 | [1][2] |
| Appearance | Off-white to white crystalline solid | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| DMSO | 10 - 55 mg/mL | Ultrasonic assistance may be required for higher concentrations. | [1][2] |
| Ethanol | 1 mg/mL | --- | |
| Water | Insoluble | --- | |
| Dilute Aqueous Base | 3.5 mg/mL | --- |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 0.3 mg/mL | --- | |
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 3 years | [1][2][3] |
| 4°C | ~2 years | [1][2] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [1][2] |
| -20°C | Up to 1 month | [1][2] |
Note: For solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol describes a standard procedure for preparing a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Pipette and sterile filter tips
Equipment
-
Analytical balance
-
Vortex mixer
-
Optional: Sonicator (water bath)
-
Chemical fume hood or biosafety cabinet
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Concentration (M) × Desired Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 399.4 g/mol × 1000 mg/g = 3.994 mg
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated mass of this compound powder and transfer it into a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to ensure full dissolution.[1][2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing an this compound stock solution.
Signaling Pathway Diagram
Caption: A₃AR signaling pathways activated by this compound.
References
Application Notes and Protocols for AB-MECA Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N6-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide) is a potent and selective agonist for the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor that is increasingly recognized as a therapeutic target in a variety of pathological conditions, including cancer, inflammation, neuropathic pain, and ischemia. Its expression is often upregulated in tumor and inflamed cells compared to normal tissues, making it an attractive target for selective drug action. This document provides detailed application notes and protocols for the use of this compound and its analogs, such as Cl-IB-MECA and IB-MECA, in mouse models, summarizing key dosage information and experimental procedures from published studies.
Data Presentation: this compound and Analogs Dosage in Mouse Models
The following table summarizes the dosages of this compound and its analogs used in various mouse models. It is crucial to note that the optimal dosage can vary depending on the specific mouse strain, disease model, and experimental endpoint.
| Agonist | Disease Model | Mouse Strain | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Cl-IB-MECA | Myocardial Ischemia/Reperfusion | Wild-type (WT) | 30 and 100 µg/kg | Intravenous (i.v.) | Single dose | Not Specified | |
| Cl-IB-MECA | Melanoma | C57Bl/6j | 20 ng/mouse | Peritumoral (p.t.) | Single dose | Not Specified | |
| IB-MECA | Neuropathic Pain (Chronic Constriction Injury) | Wild-type (WT) | 0.5 mg/kg | Intraperitoneal (i.p.) | Acute, single dose | Not Specified | |
| IB-MECA | Neuropathic Pain (Tibial Nerve Injury) | Not Specified | 0.1 mg/kg/day | Systemic | Daily for 8 days | Not Specified | |
| IB-MECA | Chronic Cerebral Ischemia | Not Specified | Not Specified | Intraperitoneal (i.p.) | Not Specified | Not Specified |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The solubility of this compound and its analogs can be challenging. A common approach for preparing these compounds for in vivo studies involves the use of a co-solvent system.
Materials:
-
This compound (or analog) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, a stock solution of 1-10 mg/mL in DMSO can be prepared.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.
-
It is critical to ensure that the final concentration of DMSO in the injected solution is low (typically ≤1-5%) to avoid toxicity to the animals.
-
For example, to prepare a 100 µg/mL working solution from a 10 mg/mL DMSO stock, you would perform a 1:100 dilution in sterile saline.
-
Vortex the working solution gently before each injection to ensure homogeneity.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO in sterile saline or PBS as the drug solution. This is essential for accurately interpreting the experimental results.
-
Administration of this compound in a Mouse Model of Neuropathic Pain
This protocol is based on studies investigating the anti-allodynic effects of A3AR agonists.
Animal Model:
-
Chronic Constriction Injury (CCI) model of neuropathic pain in mice.
Materials:
-
Prepared this compound (or analog) working solution and vehicle control.
-
Sterile 1 mL syringes with 27-30G needles.
-
Animal scale.
Protocol:
-
Animal Acclimatization:
-
Allow mice to acclimate to the housing conditions for at least one week before any experimental procedures.
-
-
Induction of Neuropathic Pain (CCI Model):
-
Surgically induce CCI of the sciatic nerve as described in relevant literature.
-
Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain, which can be assessed by measuring mechanical allodynia using von Frey filaments.
-
-
Drug Administration:
-
Weigh each mouse to determine the precise volume of the drug or vehicle to be injected.
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection. A typical injection volume for mice is 5-10 mL/kg.
-
For a dose of 0.5 mg/kg in a 25g mouse, you would inject 12.5 µg of the drug. If your working solution is 100 µg/mL, the injection volume would be 125 µL.
-
-
Behavioral Assessment:
-
Assess mechanical allodynia at various time points after drug administration (e.g., 30, 60, 120, and 180 minutes) to determine the time course of the drug's effect.
-
Administration of this compound in a Xenograft Mouse Model of Cancer
This protocol is a general guideline based on studies using A3AR agonists in cancer models.
Animal Model:
-
Subcutaneous xenograft model using a human cancer cell line (e.g., melanoma).
Materials:
-
Prepared this compound (or analog) working solution and vehicle control.
-
Sterile 0.5 mL syringes with 30G needles.
-
Calipers for tumor measurement.
Protocol:
-
Tumor Cell Implantation:
-
Inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Drug Administration:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the prepared this compound solution or vehicle control. The route of administration can be systemic (i.p., i.v.) or local (peritumoral).
-
For peritumoral injection of 20 ng/mouse, a very dilute working solution will be required.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Signaling Pathways and Visualization
Activation of the A3 adenosine receptor by this compound initiates a cascade of intracellular signaling events. The primary mechanism involves coupling to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream effectors. A3AR can also couple to Gq proteins, activating Phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Furthermore, A3AR activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway.
Below are Graphviz diagrams illustrating these key signaling pathways and a typical experimental workflow.
Caption: A3AR Signaling Pathways activated by this compound.
Caption: General Experimental Workflow for in vivo studies.
Application Notes and Protocols for Western Blot Analysis Following AB-MECA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N6-(4-Aminobenzyl)-N-methyl-5'-carbamoyladenosine) is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. Activation of A3AR by this compound initiates a cascade of intracellular signaling events that can modulate cell proliferation, survival, and apoptosis. The two major signaling pathways influenced by A3AR activation are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Western blot analysis is a fundamental technique to elucidate the activation state of these pathways by detecting changes in the phosphorylation of key protein targets.
These application notes provide a comprehensive guide to performing Western blot analysis to assess the effects of this compound treatment on the phosphorylation of Akt and ERK1/2.
Signaling Pathways
Activation of the A3AR by this compound can lead to the modulation of two key signaling cascades:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. Upon A3AR activation, the associated G protein can activate PI3K, which in turn phosphorylates and activates Akt.
-
MAPK/ERK Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and survival. A3AR activation can lead to the phosphorylation and activation of ERK1/2.
The specific downstream effects of this compound on these pathways can be cell-type dependent, sometimes leading to activation and other times to inhibition.
Caption: this compound Signaling Pathways.
Data Presentation
The following tables summarize the expected quantitative changes in Akt and ERK1/2 phosphorylation following treatment with this compound or its analogs, based on published literature. These values can serve as a reference for expected outcomes.
Table 1: Dose-Response Effect of this compound Analogs on ERK1/2 Phosphorylation
| Treatment (Analog) | Concentration | Cell Type | Change in p-ERK1/2 Level | Citation |
| IB-MECA | 100 nM | Human Ciliary Muscle Cells | 246 ± 22% increase | [1] |
| IB-MECA | EC₅₀ = 12 nM | Human Ciliary Muscle Cells | 50% maximal activation | [1] |
| Cl-IB-MECA | 5 µM | A375 Human Melanoma Cells | Significant decrease | [2] |
| Cl-IB-MECA | 10 µM | A375 Human Melanoma Cells | Significant decrease | [2] |
Table 2: Time-Course Effect of this compound Analogs on Akt Phosphorylation
| Treatment (Analog) | Time Point | Cell Type | Change in p-Akt Level | Citation |
| IB-MECA | 2 min | RBL-2H3 Mast Cells | Significant increase | [3] |
| IB-MECA | 5 min | RBL-2H3 Mast Cells | Peak increase | [3] |
| IB-MECA | 15 min | Melanoma Cells | No significant decrease | [4] |
| IB-MECA | 30 min | Melanoma Cells | No significant decrease | [4] |
| IB-MECA | 60 min | Melanoma Cells | Drastic decline | [4] |
| IB-MECA | 180 min | Melanoma Cells | Sustained decline | [4] |
Experimental Protocols
This section provides a detailed methodology for Western blot analysis to quantify changes in phosphorylated and total Akt and ERK1/2 levels upon this compound treatment.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Materials
-
Cell line expressing A3AR (e.g., HEK293-A3AR, CHO-A3AR, or a cell line endogenously expressing the receptor)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (or analog such as IB-MECA, Cl-IB-MECA)
-
DMSO (vehicle for this compound)
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Methanol (for PVDF membrane activation)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (ERK1/2)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG, HRP-linked Antibody
-
Anti-mouse IgG, HRP-linked Antibody
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol
1. Cell Culture and Seeding a. Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂. b. Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
2. Serum Starvation a. Once cells reach the desired confluency, aspirate the growth medium. b. Wash the cells once with sterile PBS. c. Add serum-free medium and incubate for 16-24 hours. This step is crucial to reduce basal levels of Akt and ERK phosphorylation.
3. This compound Treatment a. Prepare a stock solution of this compound in DMSO. b. Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., for a dose-response experiment: 0, 1, 10, 100, 1000 nM). c. For a time-course experiment, use a fixed concentration of this compound (e.g., 100 nM) and vary the incubation time (e.g., 0, 5, 15, 30, 60 minutes). d. Aspirate the serum-free medium from the cells and add the this compound-containing medium. e. Incubate for the specified duration at 37°C.
4. Cell Lysis a. After treatment, place the 6-well plates on ice. b. Aspirate the medium and wash the cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
5. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
6. Sample Preparation a. Based on the protein concentration, dilute the lysates with lysis buffer to ensure equal protein loading for all samples. b. Mix the appropriate volume of lysate (typically 20-30 µg of total protein) with 4x Laemmli sample buffer. c. Boil the samples at 95-100°C for 5 minutes.
7. SDS-PAGE a. Load equal amounts of protein for each sample into the wells of a precast polyacrylamide gel. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
8. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. If using a PVDF membrane, activate it by immersing in methanol for 30 seconds before equilibrating in transfer buffer.
9. Blocking a. After transfer, wash the membrane briefly with TBST. b. Incubate the membrane in blocking buffer (5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA is generally recommended.
10. Primary Antibody Incubation a. Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. b. Incubate the membrane with the primary antibody for phospho-Akt or phospho-ERK overnight at 4°C with gentle agitation.
11. Washing and Secondary Antibody Incubation a. Wash the membrane three times for 5-10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST.
12. Detection a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system.
13. Stripping and Re-probing (for total protein and loading control) a. After imaging for the phosphorylated protein, the membrane can be stripped of the antibodies. b. Wash the membrane in TBST. c. Incubate the membrane with a stripping buffer according to the manufacturer's protocol. d. Wash the membrane thoroughly and re-block as in step 9. e. Incubate the membrane with the primary antibody for the corresponding total protein (total Akt or total ERK). f. Repeat steps 11 and 12. g. For the loading control, strip the membrane again and probe with an antibody against β-actin or GAPDH, or run a parallel gel.
14. Data Analysis a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. c. Further normalize this ratio to the intensity of the loading control band (β-actin or GAPDH) to correct for any loading inaccuracies. d. Express the results as a fold change relative to the vehicle-treated control (time zero or zero concentration).
References
Application Notes and Protocols for Flow Cytometry Analysis with AB-MECA
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine) is a potent and selective agonist for the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor that is increasingly recognized as a therapeutic target in a variety of pathological conditions, including inflammation, cancer, and autoimmune diseases. Activation of A3AR by this compound initiates a cascade of intracellular signaling events, leading to modulation of cellular processes such as proliferation, apoptosis, and immune cell function. Flow cytometry is an indispensable tool for elucidating the effects of this compound at the single-cell level, enabling precise quantification of cell populations, analysis of the cell cycle, and measurement of apoptosis.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on various cell types. The included methodologies and data presentation formats are designed to assist researchers in obtaining robust and reproducible results.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the A3AR, which is primarily coupled to the inhibitory G protein (Gi). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA). A key downstream target of this pathway is Glycogen Synthase Kinase-3β (GSK-3β). Inhibition of PKA leads to a decrease in the phosphorylation of GSK-3β at its inhibitory serine residue, thereby increasing its activity. Active GSK-3β then phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The resulting decrease in nuclear β-catenin leads to reduced transcription of target genes, such as c-myc and Cyclin D1, which are critical for cell proliferation.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments investigating the effects of this compound on apoptosis, cell cycle, and immune cell populations. These tables are provided as templates for presenting experimental findings.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Jurkat T-Cells
| This compound Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| 1 | 88.5 ± 3.5 | 8.9 ± 1.2 | 2.6 ± 0.7 |
| 10 | 65.7 ± 4.2 | 25.4 ± 3.1 | 8.9 ± 1.5 |
| 50 | 42.1 ± 5.1 | 48.3 ± 4.5 | 9.6 ± 1.8 |
Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Jurkat T-Cells
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 45.3 ± 2.8 | 35.1 ± 2.2 | 19.6 ± 1.9 |
| 1 | 55.8 ± 3.1 | 28.9 ± 2.5 | 15.3 ± 1.7 |
| 10 | 68.2 ± 3.9 | 19.5 ± 2.1 | 12.3 ± 1.5 |
| 50 | 75.1 ± 4.5 | 12.3 ± 1.8 | 12.6 ± 1.6 |
Table 3: Effect of this compound on Human Peripheral Blood Mononuclear Cell (PBMC) Subsets
| Treatment | % CD3+ T-Cells | % CD19+ B-Cells | % CD4+ T-Cells | % CD8+ T-Cells | CD4+/CD8+ Ratio |
| Control | 68.4 ± 4.5 | 10.2 ± 1.8 | 45.1 ± 3.2 | 23.3 ± 2.5 | 1.94 |
| This compound (10 µM) | 67.9 ± 4.8 | 10.5 ± 2.1 | 40.2 ± 3.5 | 27.7 ± 2.8 | 1.45 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in a cell population following treatment with this compound using Annexin V and Propidium Iodide staining.
Materials:
-
Cells of interest (e.g., Jurkat T-cells)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) and a vehicle control. Incubate for the desired time period (e.g., 24 hours).
-
Harvesting: Collect both adherent and suspension cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Workflow Diagram:
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Harvesting and Washing: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PBS containing 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Protocol 3: Immunophenotyping of Human PBMCs
This protocol provides a method for analyzing the effect of this compound on major lymphocyte subsets in human PBMCs.
Materials:
-
Human PBMCs
-
This compound
-
RPMI-1640 medium with 10% FBS
-
PBS with 2% FBS (FACS Buffer)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD19, anti-CD4, anti-CD8)
-
Flow cytometer
Workflow Diagram:
Procedure:
-
PBMC Isolation and Culture: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI medium.
-
Treatment: Treat PBMCs with this compound (e.g., 10 µM) or a vehicle control and incubate for the desired time (e.g., 48 hours).
-
Cell Preparation: Harvest the cells and wash with FACS buffer.
-
Fc Block: Resuspend the cells in FACS buffer containing an Fc blocking reagent and incubate for 10 minutes at 4°C.
-
Antibody Staining: Add the pre-titrated cocktail of fluorochrome-conjugated antibodies to the cells.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Resuspension and Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer and acquire the data on a flow cytometer.
Conclusion
The protocols and data presentation formats provided in these application notes offer a comprehensive framework for investigating the cellular effects of this compound using flow cytometry. By carefully following these methodologies, researchers can generate high-quality, quantitative data to further understand the therapeutic potential of this A3 adenosine receptor agonist. The provided signaling pathway and workflow diagrams serve as valuable visual aids for experimental planning and data interpretation.
Troubleshooting & Optimization
AB-MECA in DMSO: A Technical Troubleshooting Guide for Researchers
For researchers and drug development professionals utilizing the A3 adenosine receptor agonist AB-MECA, achieving and maintaining its solubility in dimethyl sulfoxide (DMSO) is critical for experimental success. This technical support center provides a comprehensive guide to troubleshoot common solubility issues, offering detailed protocols and frequently asked questions to ensure the reliable preparation and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the maximum soluble concentration of this compound in DMSO?
A1: The reported solubility of this compound in DMSO can vary. One source indicates a solubility of up to 55 mg/mL with the aid of ultrasonication[1]. Another source suggests a solubility of 10 mg/mL[2]. It is advisable to start with a lower concentration and gradually increase it if your experimental design requires a higher stock concentration.
Q2: My this compound is not fully dissolving in DMSO. What steps can I take?
A2: If you are encountering issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Ensure DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may negatively impact the solubility of your compound.
-
Gentle Warming: Warm the solution gently in a water bath (up to 37°C). Do not overheat, as this could degrade the compound.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Utilize an ultrasonic bath to aid in the dissolution process. This can be particularly effective for achieving higher concentrations[1].
Q3: I prepared a clear stock solution of this compound in DMSO, but it precipitated upon storage. Why did this happen and how can I prevent it?
A3: Precipitation of a compound from a DMSO stock solution upon storage, especially after freeze-thaw cycles, can be a common issue. Here’s how to mitigate this:
-
Storage Conditions: For long-term storage, it is recommended to store this compound stock solutions in tightly sealed vials at -80°C for up to six months, or at -20°C for up to one month[1].
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes[1].
-
Re-dissolving: If precipitation is observed after storage, gently warm the vial and vortex or sonicate to try and re-dissolve the compound before use.
Q4: My this compound stock solution is clear, but it precipitates when I add it to my aqueous cell culture medium. What is the cause and how can I resolve this?
A4: This is a common problem when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media. The drastic change in solvent polarity reduces the compound's solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically well below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Dilution Method: To dilute your DMSO stock, add the stock solution to a small volume of media and mix well before adding it to the final, larger volume of media. This gradual dilution can sometimes prevent immediate precipitation.
-
Working Concentration vs. Solubility Limit: The final working concentration of this compound in your experiment must be below its aqueous solubility limit. If precipitation persists, you may need to lower the final concentration of this compound.
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 55 mg/mL | With ultrasonication[1][3] |
| DMSO | 10 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
| Water | Insoluble | [2] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 0.3 mg/mL | [2] |
| Dilute aqueous base | 3.5 mg/mL | [2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.994 mg of this compound in 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 399.4 g/mol * 1000 mg/g = 3.994 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder.
-
Dissolving: Add the weighed this compound to the appropriate volume of anhydrous DMSO in a sterile tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication/Warming (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or warm gently to 37°C, until the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C[1].
Visualizing Experimental Processes and Pathways
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of the Adenosine A3 receptor.
References
Navigating the Specificity of AB-MECA: A Technical Guide to Potential Off-Target Effects
For Immediate Release
Researchers and drug development professionals utilizing the A3 adenosine receptor agonist, AB-MECA, now have access to a comprehensive technical support center designed to address potential experimental challenges arising from its off-target effects. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to ensure the accurate interpretation of research data.
This compound is a valuable tool for studying the A3 adenosine receptor (A3AR), a G-protein coupled receptor implicated in various physiological and pathological processes. However, like many selective ligands, this compound can interact with other receptors, leading to potential off-target effects that may confound experimental results. This guide aims to equip researchers with the knowledge to anticipate, identify, and mitigate these effects.
Understanding the Selectivity Profile of this compound
While this compound demonstrates high affinity for the A3 adenosine receptor, studies have revealed interactions with other adenosine receptor subtypes, namely the A1 and A2A receptors. The binding affinities of this compound and its radiolabeled form, [¹²⁵I]I-AB-MECA, at various adenosine receptors are summarized below.
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) |
| A3 | This compound | CHO cell membranes | 430.5[1] |
Table 2: Binding Affinity of [¹²⁵I]I-AB-MECA at Various Adenosine Receptors
| Receptor Subtype | Species | Ligand | Preparation | Kd (nM) |
| A1 | Rat | [¹²⁵I]this compound | Brain Membranes | 3.42[2] |
| A3 | Rat | [¹²⁵I]this compound | CHO Cells | 1.48[3] |
| A2A | Canine | [¹²⁵I]this compound | COS-7 Cells | 25.1[2] |
It is important to note that the radiolabeled version, [¹²⁵I]I-AB-MECA, has been shown to be less selective for the A3 receptor than other agonists like IB-MECA and can label A1 and A2A receptors in brain autoradiography studies. This underscores the potential for off-target binding in experimental systems.
Troubleshooting Guide and FAQs
This section addresses common issues researchers may encounter due to the off-target effects of this compound.
Frequently Asked Questions (FAQs)
-
Q1: I am seeing an unexpected physiological response in my in vivo experiment that doesn't seem to be mediated by the A3 receptor. What could be the cause?
A1: this compound has been shown to bind to A1 adenosine receptors. Activation of A1 receptors can have various physiological effects, including cardiovascular responses. Consider if the observed effect aligns with known A1 receptor functions. To confirm, you can try to block the effect with a selective A1 antagonist.
-
Q2: My cell-based assay is showing a response that is not consistent with Gi coupling, the canonical pathway for the A3 receptor. Why might this be happening?
A2: this compound can also interact with the A2A receptor, which is typically coupled to Gs and stimulates adenylyl cyclase. If your cells express A2A receptors, this could lead to a mixed or unexpected signaling outcome. Verify the adenosine receptor expression profile of your cell line.
-
Q3: How can I be sure that the effects I am observing are solely due to A3 receptor activation?
-
Q4: Has this compound been screened for off-target effects on kinases?
A4: To date, publicly available data from comprehensive kinase screening panels for this compound is limited. As off-target kinase interactions are a possibility for many small molecules, researchers should be mindful of this potential, especially when observing unexpected signaling events related to phosphorylation. If kinase-mediated off-target effects are suspected, performing a kinase screen could provide valuable insights.
Experimental Protocols
To aid in the characterization of this compound's activity and selectivity in your experimental system, we provide the following detailed protocols.
Radioligand Binding Assay for Adenosine Receptors
This protocol allows for the determination of the binding affinity (Kᵢ) of this compound at different adenosine receptor subtypes.
Materials:
-
Cell membranes prepared from cells expressing the adenosine receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [¹²⁵I]I-AB-MECA for A3).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled adenosine receptor agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a microplate, combine the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer.
-
For non-specific binding control wells, add a high concentration of the non-radiolabeled ligand.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay for Adenosine Receptors
This assay determines the functional activity of this compound (agonist or antagonist) at Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3) adenosine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the adenosine receptor of interest.
-
This compound.
-
Forskolin (for Gi-coupled receptors).
-
Adenylyl cyclase activator (e.g., NECA for Gs-coupled receptors).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell lysis buffer.
Procedure for Gs-coupled receptors (A2A, A2B):
-
Seed cells in a microplate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the this compound concentration to determine the EC₅₀ value.
Procedure for Gi-coupled receptors (A1, A3):
-
Seed cells in a microplate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.
-
Incubate for a specified time.
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a cAMP assay kit.
-
Plot the inhibition of forskolin-stimulated cAMP as a function of the this compound concentration to determine the IC₅₀ value.
Visualizing Signaling Pathways and Workflows
To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.
Caption: Signaling pathways of adenosine receptors activated by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
By providing this comprehensive resource, we aim to support the scientific community in conducting robust and reproducible research involving this compound, ultimately leading to a clearer understanding of the role of the A3 adenosine receptor in health and disease.
References
Technical Support Center: Optimizing AB-MECA for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of AB-MECA in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the A3 adenosine receptor (A3AR). Its primary mechanism of action is to bind to and activate A3AR, a G protein-coupled receptor (GPCR). This activation triggers downstream signaling cascades that can influence a variety of cellular processes, including cell proliferation, apoptosis, and inflammation.
2. What is the typical concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. However, a general range to start with is between 10 nM and 100 µM. For instance, in human lung cancer cell line A549, this compound has shown dose-dependent cytotoxicity at concentrations of 1, 10, and 100 μM over a 24-hour period. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
3. How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. If precipitation occurs upon dilution, gentle heating and/or sonication may be used to aid dissolution. Stock solutions in DMSO can typically be stored at -20°C for extended periods. Always refer to the manufacturer's instructions for specific storage recommendations.
4. What are the key signaling pathways activated by this compound?
Activation of the A3 adenosine receptor by this compound can initiate several downstream signaling pathways, primarily through the coupling of G proteins. The two main pathways are:
-
Gi-coupled pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the activity of protein kinase A (PKA).
-
Gq-coupled pathway: This pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).
Furthermore, A3AR activation can also modulate the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low response to this compound treatment | Sub-optimal this compound concentration: The concentration used may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration. |
| Low A3AR expression: The cell line you are using may not express the A3 adenosine receptor at a sufficient level. | Verify A3AR expression in your cell line using techniques such as RT-qPCR, Western blot, or flow cytometry. Consider using a cell line known to express A3AR or transiently transfecting your cells with an A3AR expression vector. | |
| Degradation of this compound: Improper storage or handling of the this compound stock solution may have led to its degradation. | Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions as recommended by the manufacturer. | |
| High background or off-target effects | High this compound concentration: Very high concentrations of this compound may lead to non-specific effects or activation of other adenosine receptor subtypes. | Use the lowest effective concentration of this compound determined from your dose-response curve. Consider using a selective A3AR antagonist to confirm that the observed effects are mediated by A3AR. |
| DMSO toxicity: The final concentration of DMSO in your culture medium may be too high, causing cellular stress or toxicity. | Ensure the final DMSO concentration in your experiments is kept low, typically below 0.1% (v/v). Include a vehicle control (medium with the same concentration of DMSO as the this compound treated wells) in all experiments. | |
| Precipitation of this compound in culture medium | Poor solubility: this compound has limited solubility in aqueous solutions. | When diluting the DMSO stock solution, add it to the culture medium dropwise while vortexing or mixing to ensure rapid and even dispersion. If precipitation persists, consider using a solubilizing agent as recommended by the manufacturer, but be mindful of its potential effects on your cells. |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments. |
| Inaccurate pipetting: Errors in preparing serial dilutions or adding reagents can lead to variability. | Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents where possible to minimize pipetting errors. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Citation |
| Binding Affinity (Ki) | 430.5 nM | Human A3 receptors in CHO cells | [1][2] |
| Binding Affinity (Kd) | 1.48 nM | [125I]this compound binding to A3 receptors in transfected CHO cells | [1] |
| Binding Affinity (Kd) | 3.61 nM | [125I]this compound binding to A3 receptors in RBL-2H3 cells | [1] |
| Cytotoxicity (Effective Conc.) | 1, 10, 100 µM (dose-dependent) | Human lung cancer cell line A549 (24 hours) | [1] |
| Inhibition of TNF-α production (pD2) | 6.9 | Primary cultured human lung macrophages | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
cAMP Functional Assay
This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels.
Materials:
-
Cells expressing A3AR
-
Serum-free culture medium
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
Procedure:
-
Seed cells in a suitable culture plate and grow to the desired confluency.
-
Starve the cells in serum-free medium for a few hours before the experiment.
-
Pre-treat the cells with different concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator like forskolin for a defined time (e.g., 10-15 minutes) to induce cAMP production.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP levels against the concentration of this compound to determine its inhibitory effect.
Visualizations
Caption: this compound signaling pathways.
Caption: General experimental workflow.
References
AB-MECA stability and storage conditions
This technical support center provides guidance on the stability and storage of AB-MECA, a potent A3 adenosine receptor agonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. For short-term storage, 0°C or 4°C is acceptable. It is recommended to store the compound in a desiccated environment. One supplier suggests that the solid compound is stable for at least three years when stored at -20°C and for two years at 4°C. Another indicates stability for at least four years, although the specific temperature is not mentioned.
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in DMSO. For stock solutions, dissolve this compound in DMSO. One supplier suggests a solubility of 55 mg/mL in DMSO with the aid of ultrasonication. For long-term storage of stock solutions, it is recommended to aliquot the solution and store it at -80°C, where it is reported to be stable for up to six months. For shorter-term storage, -20°C is acceptable for up to one month. Avoid repeated freeze-thaw cycles.
Q3: Can I prepare aqueous solutions of this compound?
A3: this compound is poorly soluble in water. However, it is soluble in dilute aqueous base. While specific stability data in aqueous solutions is limited, it is generally recommended to prepare fresh aqueous solutions for immediate use.
Q4: My this compound solution has been stored at room temperature for a few hours. Is it still usable?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | - Prepare fresh stock solutions from solid this compound.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Ensure solutions are stored at the recommended temperature (-80°C for long-term).- Protect solutions from light where possible, as a precautionary measure. |
| Precipitate observed in the solution after thawing | The solubility of this compound may have been exceeded, or the solvent may have partially evaporated. | - Gently warm the solution to 37°C and vortex to redissolve the precipitate.- If the precipitate persists, centrifuge the solution and use the supernatant, being aware that the concentration may be lower than expected.- For future use, consider preparing a more dilute stock solution. |
| Change in color of the solution | This could indicate degradation of the compound. | - Discard the solution and prepare a fresh one from solid material.- Review storage conditions and handling procedures to prevent future degradation. |
Stability and Storage Conditions Summary
| Form | Storage Condition | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 3 years | |
| 4°C | 2 years | ||
| 0°C (short term) | Not specified | ||
| -20°C (long term) | Not specified | ||
| Not specified | ≥ 4 years | ||
| In DMSO | -80°C | 6 months | |
| -20°C | 1 month |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. The molecular weight of this compound is 399.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.994 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Simplified signaling cascade initiated by this compound binding to the A3 adenosine receptor.
Troubleshooting inconsistent results with AB-MECA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB-MECA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound, leading to inconsistent or unexpected results.
Question: Why am I observing high variability in my experimental results with this compound?
Answer:
High variability in experiments involving this compound can stem from several factors, ranging from reagent handling to cellular responses. Here are some common causes and troubleshooting steps:
-
Batch-to-Batch Variability: The purity and activity of this compound can vary between different manufacturing lots.
-
Recommendation: If you suspect batch-to-batch variability, it is advisable to test a new lot against a previously validated one in a simple, robust assay before proceeding with critical experiments. Always record the lot number in your experimental notes.
-
-
Solubility and Stability: this compound is typically dissolved in DMSO to create a stock solution. Improper dissolution or storage can lead to inconsistent concentrations. The stability of this compound in aqueous cell culture media over long incubation periods may also be a factor.
-
Recommendation: Ensure your DMSO is of high quality and anhydrous. Prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. For long-term experiments, the stability of the compound in your specific media and conditions should be validated.
-
-
Cellular Factors:
-
Cell Passage Number: The expression level of the A3 adenosine receptor (A3AR) can change with increasing cell passage number.
-
Receptor Desensitization: Continuous exposure to an agonist like this compound can lead to the desensitization and downregulation of A3AR, resulting in a diminished response over time.[1][2][3][4][5]
-
Recommendation: Use cells within a consistent and low passage number range. For experiments involving prolonged exposure to this compound, consider performing time-course studies to assess the potential for receptor desensitization.
-
Question: My cells are showing a weaker-than-expected response to this compound. What could be the issue?
Answer:
A diminished cellular response to this compound can be due to several factors related to the compound, the cells, or the assay itself.
-
Incorrect Concentration: The effective concentration of this compound can vary significantly between different cell types and experimental set-ups.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
-
Low A3AR Expression: The cell line you are using may have low endogenous expression of the A3 adenosine receptor.
-
Recommendation: Verify the expression of A3AR in your cell line using techniques such as qPCR, western blotting, or flow cytometry. Consider using a cell line known to express high levels of A3AR or a recombinant cell line overexpressing the receptor.
-
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the cellular response.
-
Recommendation: Ensure your assay is properly validated and has the required sensitivity. For example, when performing a cAMP assay, ensure the kit can detect small changes in cAMP levels.
-
Question: I am observing off-target effects in my experiments. How can I confirm the effects are A3AR-mediated?
Answer:
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results.
-
Use of a Selective Antagonist: A selective A3AR antagonist should block the effects of this compound if they are mediated by the A3 receptor.
-
Recommendation: Co-incubate your cells with this compound and a selective A3AR antagonist, such as MRS1220 or MRS1523. A reversal of the this compound-induced effect by the antagonist would confirm A3AR-mediated activity.
-
-
Use of a structurally different A3AR agonist: If another A3AR agonist with a different chemical structure elicits the same biological response, it strengthens the evidence for on-target effects.
-
Knockdown or Knockout of A3AR: The most definitive way to confirm on-target effects is to use a cell line where the A3AR has been genetically knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9).
-
Recommendation: If available, use an A3AR knockdown or knockout cell line as a negative control. The cellular response to this compound should be significantly attenuated or absent in these cells.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and use of this compound.
Question: What is the mechanism of action of this compound?
Answer:
This compound is a selective agonist for the A3 adenosine receptor (A3AR), which is a G protein-coupled receptor (GPCR). The A3AR is primarily coupled to the Gi/o family of G proteins.[6][7] Upon activation by this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6][7] This reduction in cAMP levels affects the activity of downstream signaling molecules such as protein kinase A (PKA), which in turn can modulate various cellular processes. Additionally, A3AR activation can influence other signaling pathways, including the MAPK/ERK and Wnt/β-catenin pathways.[8]
Question: How should I prepare and store this compound stock solutions?
Answer:
For consistent and reproducible results, proper preparation and storage of this compound stock solutions are essential.
-
Solvent: this compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO).[9][10][11][12]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Storage:
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium immediately before use.
-
Question: What are the typical working concentrations for this compound in cell-based assays?
Answer:
The optimal working concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the expression level of the A3 adenosine receptor. It is always recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your particular system. However, based on published literature, a general starting range for in vitro studies is between 10 nM and 10 µM.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and related compounds. These values can vary depending on the experimental conditions and the biological system used.
| Compound | Receptor | Species | Assay Type | Ki (nM) | EC50 (nM) |
| This compound | A3 | Human | Radioligand Binding | 430.5 | - |
| I-AB-MECA | A3 | Human | Radioligand Binding | 0.59 | - |
| Cl-IB-MECA | A3 | Rat | Radioligand Binding | 0.33 | - |
Data compiled from various sources. Ki represents the inhibition constant, and EC50 represents the half-maximal effective concentration. These values should be used as a reference, and optimal concentrations should be determined empirically for each specific experimental setup.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line expressing A3AR (e.g., A375 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration in all wells is consistent and below 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration).
-
Protocol 2: Measurement of cAMP Levels
This protocol outlines a general procedure for measuring changes in intracellular cAMP levels in response to this compound treatment using a competitive ELISA-based assay kit.
Materials:
-
Cell line expressing A3AR
-
Serum-free cell culture medium
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., a competitive ELISA kit)
-
Cell lysis buffer (provided with the kit or a compatible buffer)
-
Microplate reader
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells in a 24-well or 48-well plate and grow them to 80-90% confluency.
-
Before the experiment, aspirate the growth medium and wash the cells with serum-free medium.
-
Incubate the cells in serum-free medium for at least 2 hours to reduce basal cAMP levels.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in serum-free medium at various concentrations.
-
To measure the inhibitory effect of this compound on adenylyl cyclase, pre-incubate the cells with the desired concentrations of this compound for 15-30 minutes at 37°C.
-
Following the pre-incubation, stimulate the cells with a known concentration of forskolin (e.g., 10 µM) for 10-15 minutes at 37°C to induce cAMP production.
-
-
Cell Lysis:
-
After the stimulation period, aspirate the medium and lyse the cells by adding the recommended volume of cell lysis buffer to each well.
-
Incubate for the time specified in the assay kit protocol to ensure complete cell lysis.
-
-
cAMP Measurement:
-
Perform the cAMP measurement on the cell lysates according to the manufacturer's instructions for the specific assay kit. This typically involves transferring the lysates to the assay plate, adding the kit reagents (e.g., cAMP-HRP conjugate and anti-cAMP antibody), incubating, washing, and adding a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the inhibitory effect of this compound on forskolin-stimulated cAMP production.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound primary signaling pathway via A3AR.
Caption: Downstream signaling pathways modulated by this compound.
References
- 1. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-selective mechanisms of GPCR desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 11. ufcbio.com [ufcbio.com]
- 12. himedialabs.com [himedialabs.com]
How to minimize AB-MECA cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of AB-MECA and its analogs during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound and related compounds.
Question: I am observing high levels of cytotoxicity in my cell culture after treatment with this compound. How can I reduce this effect?
Answer:
High cytotoxicity can be a significant concern when the primary goal is to study non-cytotoxic effects of A3 adenosine receptor (A3AR) activation. Here are several strategies to mitigate this issue:
-
Optimize Concentration with a Dose-Response Experiment: The cytotoxic effects of this compound and its analogs are strongly dose-dependent.[1][2] It is crucial to perform a thorough dose-response experiment to identify the optimal concentration range that elicits the desired A3AR activation without causing significant cell death. We recommend starting with a broad range of concentrations and narrowing down to a sub-toxic level for your specific cell type.
-
Reduce Incubation Time: Prolonged exposure to the compound can lead to increased cytotoxicity. Consider reducing the incubation time to a period sufficient to observe the desired biological effect while minimizing cell death. Time-course experiments are recommended to determine the optimal exposure duration.
-
Confirm On-Target vs. Off-Target Effects:
-
Use an A3AR Antagonist: To confirm that the observed cytotoxicity is mediated by the A3 adenosine receptor, perform control experiments with a selective A3AR antagonist, such as MRS1220.[3] Pre-treating the cells with the antagonist before adding this compound should block the cytotoxic effect if it is A3AR-mediated.[4]
-
Consider Non-Receptor Mediated Effects: At higher concentrations (typically in the micromolar range), the cytotoxic effects of this compound analogs might be independent of A3AR.[4] If the antagonist does not rescue the cells, you may be observing off-target effects. In this case, lowering the concentration is the best approach.
-
-
Inhibit Apoptosis Pathways for Mechanistic Studies: Since this compound-induced cytotoxicity is often mediated by apoptosis through caspase activation, you can use a pan-caspase inhibitor, such as Z-VAD-FMK, to block this pathway.[2][5] This is a useful tool for mechanistic studies to determine if downstream effects are dependent on apoptosis induction. Note that this will not eliminate the initial cytotoxic signaling but will prevent the execution of apoptosis.
-
Ensure Healthy Cell Culture Conditions: The initial health and density of your cells can influence their sensitivity to cytotoxic agents. Ensure your cells are healthy, within a consistent passage number, and plated at an optimal density.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound and its analogs, such as IB-MECA and Cl-IB-MECA, are agonists of the A3 adenosine receptor (A3AR).[2] Their cytotoxic effects, particularly in cancer cell lines, are primarily due to the induction of apoptosis. This process involves the mitochondrial signaling pathway, characterized by the activation of caspase-9 and caspase-3, and changes in the expression of Bcl-2 family proteins.[2] In some cell lines, downregulation of inhibitor of apoptosis proteins (IAPs) has also been observed.
Q2: At what concentrations does this compound typically induce cytotoxicity?
A2: The cytotoxic concentrations of this compound and its analogs can vary significantly depending on the cell line. Generally, cytotoxic effects are observed at micromolar concentrations.[4] For example, the IC50 of Cl-IB-MECA can range from approximately 10 µM to over 50 µM in different cancer cell lines.[4] It is essential to determine the IC50 value in your specific cell system.
Q3: How can I be sure the cytotoxicity I'm seeing is due to A3AR activation?
A3: The most effective way to confirm this is to use a selective A3AR antagonist, like MRS1220.[7] If pre-incubation with the antagonist prevents or significantly reduces the cytotoxicity caused by this compound, it indicates that the effect is on-target and mediated by A3AR.[4]
Q4: Can I use a caspase inhibitor to block this compound-induced cell death?
A4: Yes, a broad-spectrum or pan-caspase inhibitor like Z-VAD-FMK can be used to block the apoptotic pathway triggered by this compound.[5] This is a valuable tool if you wish to study other cellular processes initiated by A3AR activation in the absence of apoptosis. However, be aware that this only stops the final stages of apoptosis and does not inhibit upstream signaling events.
Q5: Are there any analogs of this compound with lower cytotoxicity?
A5: While many analogs like IB-MECA and Cl-IB-MECA are also known to induce apoptosis, their potency and cytotoxic profiles can differ between cell lines. It may be worthwhile to screen different A3AR agonists to find one with a more favorable therapeutic window for your specific application. A thorough literature search for your cell type of interest is recommended.
Data Presentation
Table 1: Cytotoxicity (IC50) of Cl-IB-MECA in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hep-3B | Hepatocellular Carcinoma | 10.68 |
| BT-549 | Breast Cancer | 12.48 |
| CCRF-CEM | Leukemia | 21.39 |
| MDA-MB-231 | Breast Cancer | 23.89 |
| K562 | Leukemia | 24.85 |
| JoPaca-1 | Pancreatic Cancer | 25.26 |
| CEM-DNR | Leukemia | 26.72 |
| K562-TAX | Leukemia | 29.23 |
| HCT116 p53-/- | Colon Cancer | 31.50 |
| HCT116 | Colon Cancer | 33.73 |
| U2OS | Osteosarcoma | 42.78 |
| A549 | Lung Cancer | 45.51 |
| BJ | Normal Fibroblast | >50 |
| MRC-5 | Normal Fibroblast | >50 |
Data sourced from Kotulova et al., 2022.[4]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining cell viability by measuring the metabolic activity of cells.[8][9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control for cytotoxicity).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[10][11]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include untreated control cells.
-
Harvest the cells (including any floating cells) and centrifuge at a low speed.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[1][12][13]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar) containing a proluminescent caspase-3/7 substrate.
-
White-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as desired.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (typically 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for Annexin V & PI apoptosis assay.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. cnyfertility.com [cnyfertility.com]
- 7. rndsystems.com [rndsystems.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Caspase 3/7 Activity [protocols.io]
- 13. promega.com [promega.com]
Technical Support Center: AB-MECA Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of AB-MECA in cell culture media. Accurate and reproducible experimental outcomes depend on understanding and mitigating the potential for compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a potent and selective agonist for the A3 adenosine receptor (A3AR).[1][2] Its stability in cell culture media is crucial because degradation can lead to a decrease in the effective concentration of the active compound over the course of an experiment. This can result in an underestimation of its potency and lead to inaccurate or irreproducible results.[3]
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
Several factors can influence the stability of a small molecule like this compound in cell culture media:
-
pH: The physiological pH of most cell culture media (typically 7.2-7.4) can promote hydrolysis of susceptible chemical bonds.
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[3]
-
Media Components: Certain components in the culture medium, such as amino acids, vitamins, or metal ions, may react with this compound. For example, reactive amino acids like cysteine have been shown to impact the stability of other small molecules.[3][4]
-
Enzymatic Degradation: If the medium is supplemented with serum (e.g., fetal bovine serum), enzymes such as esterases and proteases present in the serum can metabolize the compound.[3] Additionally, cells themselves can metabolize this compound.
-
Light Exposure: Some compounds are light-sensitive and can undergo photodegradation. It is good practice to handle stock solutions and media containing the compound with minimal light exposure.
Q3: How can I prepare and store this compound to maximize its stability?
For optimal stability, this compound is typically supplied as a solid and should be stored at -20°C for long-term use, where it can be stable for at least four years.[1] Stock solutions are commonly prepared in a non-aqueous solvent like dimethyl sulfoxide (DMSO).[1][2] These stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[5] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5][6]
Q4: My this compound solution is precipitating when I add it to the cell culture medium. What should I do?
Precipitation of hydrophobic compounds is a common issue. Here are some troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[5]
-
Optimize Dilution: Instead of adding a highly concentrated DMSO stock directly to a large volume of media, perform serial dilutions in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also improve solubility.[3]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.[3]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound that may be related to its degradation.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect. | Degradation of this compound in the cell culture medium over the experimental duration. | Perform a time-course experiment to assess the stability of this compound in your specific cell-free media at 37°C. Analyze the concentration of the parent compound at different time points using HPLC or LC-MS/MS. |
| Cellular metabolism of this compound. | Incubate this compound with your cells and analyze both the culture medium and cell lysates at various time points to detect the parent compound and potential metabolites. | |
| Non-specific binding to plasticware. | Use low-protein-binding plates and pipette tips. Include a control group without cells to determine the extent of binding to the culture vessel.[6] | |
| High variability between experimental replicates. | Inconsistent sample preparation and handling. | Ensure thorough mixing of the media after adding this compound. Use calibrated pipettes and maintain consistent timing for all experimental steps. |
| Incomplete solubilization of this compound. | Visually inspect the media after adding the compound to ensure there is no precipitation. If precipitation is observed, refer to the troubleshooting steps for solubility issues. | |
| Loss of activity of frozen stock solutions. | Improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[5][6] Store aliquots at -80°C for long-term stability. |
Quantitative Data Summary
Note: The following data is illustrative and intended to demonstrate how to present stability data. Actual stability will vary depending on the specific experimental conditions.
Table 1: Illustrative Stability of this compound (10 µM) in Cell-Free Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | Serum-Free DMEM (% Remaining) |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 8 | 85 | 92 |
| 24 | 65 | 80 |
| 48 | 40 | 68 |
Table 2: Illustrative Effect of pH on this compound Stability in Aqueous Buffer at 37°C after 24 hours
| pH | % Remaining |
| 6.0 | 95 |
| 7.4 | 85 |
| 8.0 | 70 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell-Free Culture Media
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Sterile cell culture medium (e.g., DMEM, with and without 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or 24-well plates
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Prepare separate solutions for media with and without serum if applicable.
-
Incubation: Aliquot 1 mL of the working solution into triplicate wells of a 24-well plate for each condition.[6]
-
Time Points: Incubate the plates at 37°C. Collect 100 µL aliquots at designated time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.[6]
-
Sample Processing: For samples containing serum, precipitate proteins by adding three volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the proteins. Transfer the supernatant for analysis.[3]
-
Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.[6]
Visualizations
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
Caption: Simplified signaling pathway of this compound via the A3 adenosine receptor.
References
Technical Support Center: Overcoming Poor AB-MECA Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of AB-MECA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (N6-(4-Aminobenzyl)-N-methyl-5'-carboxamidoadenosine) is a high-affinity, selective agonist for the A3 adenosine receptor (A3AR). Its scientific relevance lies in the study of A3AR signaling in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1] A significant challenge in working with this compound is its low solubility in aqueous solutions, which can lead to precipitation in experimental buffers and cell culture media, affecting the accuracy and reproducibility of results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The most commonly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[2] this compound is reported to be soluble in DMSO, with one source indicating a solubility of 55 mg/mL with the aid of ultrasonication.[1] It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can decrease the solubility of the compound.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%.[3] However, the tolerance to DMSO can vary significantly between cell lines. It is best practice to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of the specific cells being used in your experiment.
Q4: How should I store my this compound stock solution?
A4: Once prepared in DMSO, it is recommended to store the this compound stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[1][3] Generally, stock solutions can be stable for up to a month at -20°C and for several months at -80°C.[1][3] Before use, allow the aliquot to thaw completely and come to room temperature.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound when preparing working solutions in aqueous buffers or cell culture media.
Issue 1: Precipitation upon initial dilution of DMSO stock into aqueous media.
This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the aqueous medium. |
| Improper Dilution Method | Pre-warm the aqueous medium to 37°C. Add the this compound stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even distribution. Avoid adding the stock solution as a single large volume.[4] |
| Localized High Concentration | Instead of adding the stock directly to a large volume of media, add it to a smaller, rapidly mixing volume of media first, and then transfer this to the final volume. |
Issue 2: Cloudiness or precipitate forms in the media after a period of incubation.
This may indicate compound instability or interaction with media components over time.
| Potential Cause | Recommended Solution |
| Compound Instability in Aqueous Environment | Prepare fresh this compound-containing media for each experiment, especially for long-term incubations. Consider replacing the media with a freshly prepared solution every 24-48 hours. |
| Interaction with Media Components | The presence of certain salts or proteins in complex media can reduce solubility. If compatible with your cell line, you could test the solubility in a simpler basal medium. |
| pH Shift in Media | Ensure the incubator's CO2 level is correctly calibrated for the sodium bicarbonate concentration in your medium to maintain a stable pH. The solubility of purine derivatives can be pH-dependent.[5] |
| Media Evaporation | Maintain proper humidification in the incubator and ensure culture flasks or plates are well-sealed to prevent evaporation, which can increase the compound's effective concentration.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 399.4 g/mol )
-
Anhydrous, sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh 3.99 mg of this compound powder.
-
Dissolving: Add 1 mL of sterile DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Sterilization: If necessary for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Calculate Volume: Determine the volume of the 10 mM stock solution required to achieve the desired final concentration in your experiment. Example: To prepare 10 mL of media with a final this compound concentration of 10 µM, you will need 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Dilution: a. Pipette the required volume of pre-warmed cell culture medium into a sterile tube. b. While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Final Mix: Mix the final solution gently by inverting the tube or swirling the flask.
-
Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to your cells. If cloudiness is observed, refer to the troubleshooting guide.
Quantitative Data on Solubility
Specific quantitative solubility data for this compound in various aqueous buffers and at different pH values is not extensively available in public literature. The solubility of purine derivatives can be influenced by factors such as pH and the presence of co-solvents.[5] It is highly recommended to empirically determine the solubility of this compound in your specific experimental buffer system.
| Solvent | Reported Solubility | Notes |
| DMSO | 55 mg/mL (with ultrasonication)[1] | Recommended for preparing concentrated stock solutions. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly soluble | Empirical determination is necessary. The final concentration is limited by its aqueous solubility and the tolerated DMSO concentration. |
This compound Signaling Pathways
This compound exerts its effects by activating the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR). The activation of A3AR initiates several downstream signaling cascades.
A3AR primarily couples to Gαi and Gαq proteins.
-
Gαi-Mediated Pathway: Upon activation by this compound, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).[6][7]
-
Gαq-Mediated Pathway: A3AR can also couple to Gαq proteins, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[6][8]
-
MAPK and PI3K/Akt Pathways: A3AR activation can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK1/2 and p38) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which are critical in regulating cell proliferation, survival, and inflammation.[6][7]
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AB-MECA and its Analogs
Welcome to the technical support center for AB-MECA and its related A3 adenosine receptor (A3AR) agonists. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these compounds in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address unexpected phenotypic effects and other common issues.
Frequently Asked Questions (FAQs)
Q1: We observed increased cell death at high concentrations of this compound, which contradicts its reported protective effects. Is this a known phenomenon?
A1: Yes, this is a well-documented paradoxical effect of A3AR agonists. The cellular response to compounds like this compound and its analog IB-MECA is highly dose-dependent. While low (nanomolar) concentrations are often cytoprotective and can guard against apoptosis and ischemic damage, higher concentrations (≥10 μM) can be pro-apoptotic and induce cell death in various cell lines, including leukemia and breast cancer cells.[1][2] This effect is mediated by the upregulation of pro-apoptotic proteins like Bak.[1]
Q2: Our in vivo inflammation model shows an unexpected increase in bronchospasm after administering an A3AR agonist. Why is this happening?
A2: While A3AR agonists are generally considered to have anti-inflammatory properties, they can also exhibit pro-inflammatory effects in certain contexts.[3] Specifically, in airway disease models, A3AR agonists like IB-MECA and Cl-IB-MECA have been shown to induce bronchoconstriction and bronchospasm through the activation of mast cells.[1][2] This highlights that the inflammatory response to A3AR activation is dependent on the specific cell type and physiological environment.
Q3: We are seeing conflicting results in our cardiac ischemia model. Can this compound be both cardioprotective and damaging?
A3: This is another example of the paradoxical nature of A3AR agonists. Low concentrations of agonists like Cl-IB-MECA have been shown to be cardioprotective, mimicking the effects of ischemic preconditioning and protecting cardiac myocytes from hypoxic damage.[1] However, the timing of administration is critical. Acute administration of an A3AR agonist during an ischemic event has been reported to worsen the outcome in some models.[2] Chronic pre-treatment, on the other hand, has shown protective effects.[2]
Q4: Are the effects of this compound and its analogs always mediated through the A3 adenosine receptor?
A4: While this compound and its derivatives like Cl-IB-MECA are potent and selective A3AR agonists, some studies suggest that not all of their effects are exclusively mediated by this receptor. For instance, in some cancer cell lines, the anti-tumor effects of 2-Cl-IB-MECA have been observed to occur through both A3AR-dependent and independent pathways.[4][5] Researchers should consider the possibility of off-target effects, especially at higher concentrations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased apoptosis/cytotoxicity | The concentration of the A3AR agonist is too high (likely in the micromolar range). | Perform a dose-response curve to determine the optimal concentration for cytoprotective effects (typically in the nanomolar range). |
| Unexpected pro-inflammatory response (e.g., bronchospasm) | Cell-type-specific effects of A3AR activation, such as mast cell degranulation. | Investigate the expression of A3AR on different immune cell populations within your model. Consider using an A3AR antagonist to confirm the effect is receptor-mediated. |
| Worsening of ischemic damage | Acute administration of the agonist during the ischemic event. | Test a pre-conditioning protocol where the A3AR agonist is administered prior to the ischemic insult. |
| Inconsistent results between species | Significant interspecies differences in A3AR structure and pharmacology. | Be aware that the pharmacological profile of A3AR ligands can vary between species (e.g., human vs. rat). Validate your findings in the appropriate species-specific models. |
| Effect persists in the presence of an A3AR antagonist | The observed effect may be A3AR-independent. | Investigate potential off-target effects of the compound. Consider screening for activity at other adenosine receptors or unrelated targets, especially at higher concentrations. |
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of A3AR Agonists at Human Adenosine Receptors
| Compound | hA1AR (nM) | hA2AAR (nM) | hA3AR (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |
| IB-MECA | 51 | 2900 | 1.8 | 28-fold | 1611-fold |
| Cl-IB-MECA (CF102) | - | - | 1.4 | - | - |
Data extracted from Borea et al., as cited in the search results.
Key Experimental Protocols
Protocol 1: Assessing Dose-Dependent Effects on Cell Viability
-
Cell Culture: Plate cells (e.g., HL-60 leukemia cells) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of the A3AR agonist (e.g., IB-MECA) in culture medium, with concentrations ranging from 1 nM to 50 µM. Add the different concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle control and plot cell viability as a function of agonist concentration to determine the dose-response relationship.
Protocol 2: A3AR-Mediated Signaling - cAMP Assay
-
Cell Culture and Stimulation: Culture cells expressing A3AR (e.g., CHO-A3R cells) in a suitable format. Pre-treat the cells with an adenylyl cyclase activator like forskolin to induce cAMP production.
-
Agonist Treatment: Add varying concentrations of the A3AR agonist. A3AR coupling to Gi proteins will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[6]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Plot the reduction in cAMP levels against the agonist concentration to determine the EC50 for A3AR-mediated inhibition of adenylyl cyclase.
Visualizations
Caption: Dose-dependent signaling of this compound.
Caption: Workflow for a dose-response cell viability experiment.
Caption: Logical flow for troubleshooting unexpected this compound effects.
References
- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Ensuring Reproducibility in AB-MECA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their Antibody-Mediated, Effector Cell-Based Cytotoxicity Assay (AB-MECA) experiments, also commonly known as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the reproducibility of this compound/ADCC assays?
The reproducibility of this compound/ADCC assays is influenced by three main components: the effector cells, the target cells, and the antibody. Key factors include:
-
Effector Cell Variability: The type and source of effector cells, such as Peripheral Blood Mononuclear Cells (PBMCs) or Natural Killer (NK) cells, can lead to significant variation. This is often due to donor-to-donor differences, including genetic polymorphisms of Fcγ receptors (e.g., FcγRIIIa V158F), which affect antibody binding affinity. The use of engineered NK cell lines can help reduce this variability.
-
Target Cell Characteristics: The density of the target antigen on the surface of the target cells is a major determinant of assay potency. Inconsistent antigen expression can lead to variable results.
-
Antibody Characteristics: The antibody's isotype, subclass (e.g., IgG1 vs. IgG3), and Fc glycosylation pattern, particularly fucosylation, significantly impact its ability to bind to Fcγ receptors and mediate ADCC.
-
Assay Protocol Parameters: Inconsistencies in the effector-to-target cell (E:T) ratio, incubation times, and cell seeding densities can introduce significant variability.
Q2: How can I minimize variability when using primary effector cells like PBMCs or NK cells?
Minimizing variability with primary cells is crucial for reproducible results. Consider the following strategies:
-
Large Donor Lots: Whenever possible, purchase a large batch of cryopreserved NK cells from a single donor to use across multiple experiments.
-
Donor Screening: If using fresh PBMCs or NK cells, it is advisable to screen multiple donors to assess their baseline ADCC activity and select donors that provide a robust and consistent response.
-
Consistent Cell Handling: Use standardized protocols for thawing, washing, and resting cryopreserved cells. For fresh cells, ensure consistent isolation procedures.
-
Characterize Effector Cells: If feasible, characterize the phenotype of the effector cells, for instance, by checking the expression of key markers like CD16 and CD56 for NK cells using flow cytometry.[1]
Q3: What are the essential controls to include in an this compound/ADCC assay?
A well-controlled experiment is fundamental for interpreting results accurately. The following controls are essential:
-
Spontaneous Lysis (Target Cells Only): Target cells incubated in assay medium without effector cells or antibody. This measures the baseline level of target cell death.
-
Maximum Lysis (Target Cells + Lysis Agent): Target cells treated with a lysis agent (e.g., Triton X-100) to determine the maximum possible signal for cell death.[2]
-
Effector Cell Control (Effector + Target Cells, No Antibody): This control measures any antibody-independent killing of target cells by the effector cells.
-
Isotype Control Antibody: A non-specific antibody of the same isotype as the therapeutic antibody being tested. This helps to determine if any observed cytotoxicity is due to non-specific binding of the antibody.
-
Positive Control Antibody: A well-characterized antibody known to induce ADCC against the specific target cells. This confirms that the assay system is working correctly.
Troubleshooting Guide
Issue 1: High Background Lysis
Problem: You observe a high level of target cell death in your negative control wells (spontaneous lysis or effector cell control).
| Possible Cause | Troubleshooting Step |
| Unhealthy Target Cells | Ensure target cells are in the logarithmic growth phase and have high viability before starting the experiment. Optimize cell seeding density to avoid overgrowth and nutrient depletion. |
| Effector Cell Toxicity | Reduce the effector-to-target (E:T) ratio. Some effector cells can exhibit non-specific killing at high concentrations. |
| Reagent Contamination | Use fresh, sterile media and reagents. Check for any potential contamination in your cell cultures.[3] |
| Harsh Cell Handling | Be gentle during cell washing and plating to avoid mechanical stress that can lead to cell death. |
Issue 2: Low or No Target Cell Lysis
Problem: Your positive control antibody shows little to no ADCC activity, or your test antibody does not induce the expected level of cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Low Antigen Expression on Target Cells | Verify the expression of the target antigen on your target cells using flow cytometry. Ensure consistent expression across different cell passages. |
| Suboptimal Effector-to-Target (E:T) Ratio | Optimize the E:T ratio. Higher ratios generally lead to increased lysis, but this can plateau or even decrease at very high ratios. |
| Inactive Effector Cells | If using cryopreserved cells, ensure they have been properly thawed and rested according to the supplier's protocol. For fresh cells, ensure they are used within the recommended timeframe after isolation.[4] Consider pre-stimulating NK cells with IL-2 or IL-15 to enhance their cytotoxic potential.[4] |
| Incorrect Antibody Concentration | Perform a dose-response curve to determine the optimal concentration range for your antibody. |
| Insufficient Incubation Time | Optimize the incubation time. While fresh NK cells may induce lysis within a few hours, cryopreserved NK cells may require overnight incubation. |
| Antibody Incompatibility | Confirm that the antibody isotype used is capable of mediating ADCC (e.g., human IgG1 and IgG3 are generally potent). |
Issue 3: Inconsistent Results Between Experiments
Problem: You are unable to reproduce your results from one experiment to the next.
| Possible Cause | Troubleshooting Step |
| Donor-to-Donor Variability | If using primary effector cells, switch to a single, large lot of cryopreserved cells. If this is not possible, qualify multiple donors and select those with consistent performance. |
| Inconsistent Cell Passage Number | Use target cells within a defined range of passage numbers, as antigen expression and cell health can change over time in culture.[3] |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use a consistent pipetting technique, especially when adding cells and antibodies.[3] |
| "Edge Effects" in Microplates | To minimize evaporation from the outer wells of a microplate, which can affect cell viability and concentration, fill the peripheral wells with sterile media or PBS.[3] |
| Variations in Reagents | Use the same lot of critical reagents (e.g., media, serum, antibodies) for a set of related experiments. |
Experimental Protocols & Data Presentation
General this compound/ADCC Assay Protocol (Calcein AM Release Method)
This protocol provides a general framework. Specific parameters such as cell numbers, E:T ratio, and incubation times should be optimized for each specific assay system.
-
Target Cell Preparation:
-
Culture target cells to ensure they are in the logarithmic growth phase.
-
Harvest and wash the cells with assay medium.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL and stain with Calcein AM according to the manufacturer's instructions.
-
Wash the stained cells to remove excess dye and resuspend in assay medium at the desired concentration for plating.
-
-
Assay Plate Setup:
-
Plate the Calcein AM-labeled target cells in a 96-well plate.
-
Add serial dilutions of the test antibody, positive control antibody, and isotype control antibody to the appropriate wells.
-
Include wells for spontaneous lysis (target cells + medium) and maximum lysis (target cells + lysis buffer).
-
-
Effector Cell Addition:
-
Prepare effector cells (e.g., PBMCs or NK cells) at the desired concentration to achieve the target E:T ratio.
-
Add the effector cells to the wells containing the target cells and antibodies.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the optimized duration (e.g., 4-24 hours).
-
-
Data Acquisition:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Measure the fluorescence of the released Calcein AM in the supernatant using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Quantitative Data Summary
The following table provides typical starting ranges for key assay parameters. These should be optimized for your specific experimental system.
| Parameter | Recommended Starting Range | Notes |
| Target Cell Seeding Density | 2,000 - 10,000 cells/well (96-well plate) | Optimize for cell health and signal window. |
| Effector:Target (E:T) Ratio | 5:1 to 50:1 for PBMCs; 1:1 to 10:1 for purified NK cells | Higher ratios often increase lysis but can also increase background. |
| Antibody Concentration | 0.01 - 10 µg/mL (in a dose-response curve) | The optimal range will depend on the antibody's affinity and potency. |
| Incubation Time | 4 - 24 hours | Cryopreserved effector cells may require longer incubation times than fresh cells. |
Visualizations
This compound/ADCC Signaling Pathway
Caption: The signaling pathway of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).
Generalized this compound/ADCC Experimental Workflow
Caption: A generalized workflow for a typical this compound/ADCC experiment.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common issues in this compound/ADCC assays.
References
Validation & Comparative
A Comparative Guide to AB-MECA and IB-MECA in Lung Cancer Research
For researchers and drug development professionals investigating novel therapeutic avenues for lung cancer, A3 adenosine receptor (A3AR) agonists have emerged as a promising class of compounds. The A3AR is frequently overexpressed in lung cancer cells compared to healthy tissues, making it an attractive target for selective cancer therapy.[1] Among the various A3AR agonists, AB-MECA and derivatives of IB-MECA have been the subject of preclinical research. This guide provides an objective comparison of their performance in lung cancer models, supported by available experimental data.
Overview of this compound and IB-MECA
Both this compound (N6-(4-aminobenzyl)-5'-N-methylcarboxamidoadenosine) and the various forms of IB-MECA, such as Thio-Cl-IB-MECA (2-chloro-N6-(3-iodobenzyl)-4'-thioadenosine-5'-N-methyluronamide) and 2-Cl-IB-MECA, are potent and selective agonists of the A3 adenosine receptor.[2][3] Their activation of A3AR on lung cancer cells can trigger downstream signaling cascades that influence cell proliferation, survival, and apoptosis.[2][4]
Performance Comparison in Lung Cancer Models
Direct head-to-head comparative studies of this compound and IB-MECA in lung cancer are limited in the available scientific literature. However, individual studies on these compounds in the context of lung cancer provide insights into their potential efficacy and mechanisms of action. The A549 human non-small cell lung cancer cell line is a commonly used model in these investigations.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a derivative of IB-MECA from separate studies on the A549 lung cancer cell line. It is important to note that these values are not from a direct comparative study and experimental conditions may vary.
| Compound | Cell Line | Assay | Key Finding | Reference |
| Thio-Cl-IB-MECA | A549 | Cell Cycle Analysis | G0/G1 arrest at ≤ 20 µM | [5] |
| A549 | Apoptosis Assay | Apoptosis induced at 80 µM | [5] | |
| This compound | A549 | In Vivo Xenograft | Reduction in tumor growth | |
| A549 | IC50 | Data not available in the reviewed literature |
Mechanism of Action and Signaling Pathways
The antitumor mechanisms of this compound and IB-MECA in lung cancer appear to diverge based on current research, targeting different downstream signaling pathways upon A3AR activation.
IB-MECA Derivative (Thio-Cl-IB-MECA)
Research on Thio-Cl-IB-MECA in A549 lung cancer cells has elucidated a mechanism involving the inhibition of the prosurvival PI3K/Akt signaling pathway.[5] This inhibition leads to the downregulation of key cell cycle regulators, ultimately causing cell cycle arrest and apoptosis.[5]
-
Signaling Pathway: A3AR activation by Thio-Cl-IB-MECA leads to the inhibition of Akt phosphorylation. This, in turn, results in decreased expression of Cyclin D1 and the proto-oncogene c-Myc, proteins crucial for cell cycle progression.[5] The reduction in these proteins contributes to cell cycle arrest in the G0/G1 phase at lower concentrations and triggers apoptosis at higher concentrations through the activation of caspase-3 and -9.[5]
This compound
The mechanism of action for this compound in lung cancer has been linked to the modulation of the tumor necrosis factor-alpha (TNF-α) signaling pathway. In an in vivo xenograft model using A549 cells, treatment with this compound resulted in reduced levels of TNF-α, which correlated with a reduction in tumor growth. TNF-α is a pleiotropic cytokine that can have pro-tumoral effects in the tumor microenvironment.[6]
-
Signaling Pathway: this compound, upon activating A3AR, is suggested to initiate a signaling cascade that leads to the downregulation of TNF-α production or secretion. The reduction of TNF-α in the tumor microenvironment can inhibit inflammatory processes that support tumor growth and may also enhance the anti-tumor immune response.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the research of A3AR agonists in lung cancer.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1][8]
-
Compound Treatment: Prepare serial dilutions of this compound or IB-MECA derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Xenograft Model
This protocol describes the establishment of a tumor model in mice to evaluate the in vivo efficacy of the compounds.
-
Cell Preparation: Culture A549 cells to 80-90% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a mixture of PBS and Matrigel at a 1:1 ratio to a final concentration of 1-2 x 10⁷ cells/mL.[2]
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9] Administer the test compound (e.g., this compound) and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dosage and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Experimental Workflow for In Vivo Studies
Conclusion
Both this compound and IB-MECA derivatives demonstrate anti-cancer potential in preclinical lung cancer models through their action as A3AR agonists. However, their downstream mechanisms of action appear to be distinct, with Thio-Cl-IB-MECA primarily affecting the PI3K/Akt pathway to induce cell cycle arrest and apoptosis, while this compound is suggested to mediate its effect through the downregulation of TNF-α.
The lack of direct comparative studies and the absence of IC50 data for this compound in A549 cells highlight a gap in the current understanding of their relative potency and efficacy in lung cancer. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of these A3AR agonists and to determine which compound may hold more promise for clinical development in the treatment of lung cancer. The detailed experimental protocols provided herein offer a foundation for such future comparative investigations.
References
- 1. youtube.com [youtube.com]
- 2. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. In vivo xenograft tumor model of human NSCLC [bio-protocol.org]
- 5. Inhibition of cell proliferation through cell cycle arrest and apoptosis by thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tumor necrosis factor in lung cancer: Complex roles in biology and resistance to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Guide to the A3 Adenosine Receptor Agonists: AB-MECA and MRS5698
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two A3 adenosine receptor (A3AR) agonists: AB-MECA and MRS5698. While direct comparative studies are limited, this document synthesizes available experimental data to highlight the distinct pharmacological profiles of each compound, aiding researchers in selecting the appropriate tool for their specific experimental needs.
Introduction
The A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases, neuropathic pain, and cancer.[1] Agonists of this receptor, such as this compound and the more recently developed MRS5698, are valuable pharmacological tools for investigating A3AR function and therapeutic potential. This guide compares their efficacy based on receptor binding affinity, selectivity, and reported in vitro and in vivo effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and MRS5698, providing a basis for their comparison.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor Subtype | Species | Ki (nM) | Selectivity | Reference |
| MRS5698 | A3AR | Human | ~3 | >3000-fold vs. other ARs | [2] |
| A3AR | Mouse | ~3 | >3000-fold vs. other ARs | [2] | |
| This compound | A3AR | Human | 430.5 | - | [3] |
| A3AR (radiolabeled) | Rat | 1.48 | - | ||
| A1AR (radiolabeled) | Rat | 3.42 | - | ||
| A2aAR (radiolabeled) | Canine | 25.1 | - |
Table 2: In Vitro Efficacy Data
| Compound | Assay | Cell Line | Effect | EC50 / pD2 | Reference |
| MRS5698 | cAMP Reduction | HEK-293T-hA3R | Concentration-dependent | - | |
| This compound | TNF-α Production Inhibition | Human Lung Macrophages | Inhibition of LPS-induced TNF-α | pD2 = 6.9 |
Table 3: In Vivo Efficacy Data
| Compound | Animal Model | Effect | Dosage | Reference |
| MRS5698 | Chronic Constriction Injury (CCI) model of neuropathic pain (Rat) | Reversal of mechano-allodynia | - | [4] |
| IL-23 induced psoriasis model (Mouse) | Prevention of psoriatic-like phenotype | - | [5] | |
| This compound | Xenograft Lung Cancer Model (Mouse) | Reduction of tumor growth | - | [6] |
| Ovalbumin-sensitized asthma model (Guinea Pig) | Increased bronchoconstriction | 3 µg/kg |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of A3AR agonists and a general workflow for their in vitro evaluation.
Detailed Experimental Protocols
cAMP Accumulation Assay
This protocol is used to determine the ability of an A3AR agonist to inhibit adenylyl cyclase activity.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human A3AR are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates at a density of approximately 20,000 cells per well and incubated overnight.
-
Assay Protocol:
-
The culture medium is removed and replaced with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and incubated for 30 minutes.
-
Varying concentrations of the A3AR agonist (e.g., this compound or MRS5698) are added to the wells.
-
Forskolin (a direct activator of adenylyl cyclase) is added to stimulate cAMP production.
-
The cells are incubated for 15-30 minutes at 37°C.
-
Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, ELISA, or LANCE).[7]
-
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay
This protocol measures the activation of the MAPK/ERK signaling pathway, a downstream target of A3AR activation.
-
Cell Culture and Plating: Cells expressing the A3AR are cultured in 6-well plates until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal levels of ERK phosphorylation, cells are starved in serum-free media for 12-24 hours prior to the experiment.[7]
-
Agonist Stimulation: Cells are treated with various concentrations of the A3AR agonist for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The band intensities for p-ERK1/2 are normalized to total ERK1/2 to determine the fold-change in phosphorylation compared to the vehicle control.
In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
This model is used to assess the analgesic effects of A3AR agonists.
-
Animals: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Animals are anesthetized, and the common sciatic nerve is exposed.
-
Four loose ligatures are tied around the nerve.
-
-
Compound Administration: The A3AR agonist (e.g., MRS5698) or vehicle is administered (e.g., intraperitoneally or orally) at a specific time point after the surgery when neuropathic pain behaviors are established.[4]
-
Behavioral Testing (Mechanical Allodynia):
-
The paw withdrawal threshold is measured using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.
-
The lowest force that elicits a paw withdrawal response is recorded.
-
-
Data Analysis: The paw withdrawal thresholds of the treated group are compared to the vehicle-treated group to determine the anti-allodynic effect of the compound.
Discussion and Conclusion
The available data indicate that MRS5698 is a highly potent and selective A3AR agonist, with a Ki in the low nanomolar range and over 3000-fold selectivity against other adenosine receptor subtypes.[2] Its efficacy has been demonstrated in preclinical models of neuropathic pain and psoriasis.[4][5] In contrast, This compound exhibits a lower affinity for the human A3AR (Ki = 430.5 nM).[3] While its radiolabeled form shows high affinity for the rat A3 receptor, it also binds to A1 and A2a receptors, suggesting lower selectivity compared to MRS5698. This compound has shown efficacy in models of inflammation and cancer.[6]
Based on this information, MRS5698 appears to be a more suitable tool for studies requiring high potency and selectivity for the A3AR, minimizing potential off-target effects. This compound, while a useful A3AR agonist, may be better suited for studies where its broader receptor interaction profile is either not a concern or is part of the experimental investigation.
The choice between this compound and MRS5698 will ultimately depend on the specific research question, the experimental model, and the desired level of receptor selectivity. Researchers are encouraged to consider the distinct pharmacological profiles of these compounds when designing their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optical control of adenosine A3 receptor function in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validating AB-MECA Binding to the A3 Adenosine Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N⁶-(4-Aminobenzyl)adenosine-5′-N-methyluronamide (AB-MECA) and its key alternatives for binding to the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes. The following sections present quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to aid in the validation of ligand-receptor interactions.
Comparative Analysis of Ligand Binding Affinity
The validation of this compound's binding to the A3AR necessitates a comparative analysis of its binding affinity against other well-characterized ligands. The inhibitory constant (Kᵢ) and dissociation constant (Kd) are critical parameters for quantifying this interaction. A lower Kᵢ or Kd value signifies a higher binding affinity.
Radioligand binding assays are the gold standard for determining these constants.[1] Typically, these assays utilize a radiolabeled ligand, such as [¹²⁵I]I-AB-MECA, which is a high-affinity radioligand for the A3 receptor.[2][3] The binding of this radioligand is then competed with unlabeled ligands (like this compound and its analogs) to determine their respective Kᵢ values.
Below is a summary of binding affinities for this compound and its key competitors at the human and rat A3AR, as well as at the A1 and A2A adenosine receptor subtypes to assess selectivity.
| Ligand | Receptor Subtype | Species | Kᵢ (nM) | Kd (nM) | Agonist/Antagonist |
| This compound | A3 | - | - | - | Agonist |
| A3 | Human | - | - | Agonist | |
| A1 | Rat | 54 | - | ||
| A2A | Rat | 56 | - | ||
| [¹²⁵I]I-AB-MECA | A3 | Human | - | 0.59 | Radioligand |
| A3 | Rat | - | 2.28 | Radioligand | |
| IB-MECA | A3 | Human | 1.8 | - | Agonist |
| A1 | Human | 51 | - | ||
| A2A | Human | 2900 | - | ||
| A3 | Rat | 1.1 | - | ||
| A1 | Rat | 54 | - | ||
| A2A | Rat | 56 | - | ||
| Cl-IB-MECA | A3 | Human | 1.4 | - | Agonist |
| A3 | Rat | 0.33 | - | ||
| MRS1220 | A3 | Human | 0.65 | - | Antagonist |
| A1 | - | - | - | ||
| A2A | - | - | - | ||
| A3 | Rat | >10,000 | - | ||
| MRS1191 | A3 | Human | 31 | - | Antagonist |
| A1/A2A | Human | >40,000 | - | ||
| A3 | Rat | 1420 | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[2][3][4] Direct comparison is most accurate when data is generated from the same study. The selectivity of Cl-IB-MECA for the rat A3 receptor is approximately 2500-fold over the A1 receptor and 1400-fold over the A2A receptor.[2]
Experimental Protocols
Accurate validation of this compound binding requires rigorous experimental design. The following are detailed protocols for key experiments.
Membrane Preparation from Cells Expressing A3AR
This protocol describes the preparation of cell membranes from HEK-293 or CHO cells stably expressing the human or rat A3AR.
Materials:
-
HEK-293 or CHO cells expressing the A3AR
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Culture cells to near confluence, harvest, and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step.
-
Resuspend the final membrane pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
Radioligand Saturation Binding Assay
This assay determines the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
Materials:
-
A3AR-containing cell membranes
-
Radioligand (e.g., [¹²⁵I]I-AB-MECA)
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Unlabeled ligand for non-specific binding (e.g., 10 µM NECA)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% PEI)
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Thaw the A3AR membrane preparation on ice and dilute to the desired concentration in Assay Buffer.
-
In a 96-well plate, add increasing concentrations of the radioligand in triplicate.
-
For non-specific binding, add a high concentration of an unlabeled ligand to a parallel set of wells.
-
Add the diluted membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Competitive Radioligand Binding Assay
This assay determines the affinity (Kᵢ) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radioligand for binding to the receptor.
Materials:
-
Same as for the saturation binding assay
-
Unlabeled test compounds (e.g., this compound, IB-MECA, Cl-IB-MECA) at various concentrations
Procedure:
-
Thaw the A3AR membrane preparation and dilute in Assay Buffer.
-
In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd) to all wells.
-
Add increasing concentrations of the unlabeled test compound to the wells in triplicate.
-
Define total binding (radioligand only) and non-specific binding (radioligand + high concentration of an unlabeled ligand) in separate wells.
-
Add the diluted membrane preparation to each well.
-
Incubate, filter, and count the radioactivity as described in the saturation binding assay protocol.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Functional Assay: cAMP Accumulation
Activation of the A3AR, which couples to Gᵢ proteins, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Materials:
-
Cells expressing A3AR
-
Forskolin (to stimulate adenylyl cyclase)
-
Test agonists (e.g., this compound)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Seed cells in a suitable multi-well plate and allow them to attach.
-
Pre-treat cells with a phosphodiesterase inhibitor (if required by the assay kit) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of forskolin and varying concentrations of the test agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the agonist concentration to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal inhibitory effect).
Visualizing Molecular Interactions and Experimental Processes
A3 Adenosine Receptor Signaling Pathway
The A3AR is a G protein-coupled receptor that primarily signals through the Gᵢ and Gq protein families.[6] Upon agonist binding, the receptor activates these G proteins, leading to downstream cellular responses.
Caption: A3AR Signaling Pathway
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Competitive Binding Assay Workflow
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of AB-MECA and Other Adenosine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adenosine receptor agonist AB-MECA with other commonly used adenosine agonists. The selectivity and potency of these compounds are critical for their application in research and potential therapeutic development. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and illustrates the relevant biological pathways.
Quantitative Performance Comparison
The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound and other selected adenosine agonists for the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively.
| Agonist | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | A₂ₑ Receptor EC₅₀ (µM) | A₃ Receptor Kᵢ (nM) | Selectivity Profile |
| This compound | High Affinity | High Affinity | Data not readily available | 430.5 | A₃ Agonist |
| NECA | 14[1] | 20[1] | 2.4[1] | 6.2[1] | Non-selective |
| R-PIA | ~1-2[2][3][4] | ~117-220[2][5] | >10[5] | ~9-33[2][5] | A₁-selective |
| CGS-21680 | 290 | 27 | 89 µM (Kᵢ)[6] | 88,800 | A₂ₐ-selective |
| IB-MECA | 54[7] | 56[7] | Data not readily available | 1.1[7] | A₃-selective |
Adenosine Receptor Signaling Pathways
Activation of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) initiates distinct intracellular signaling cascades. These receptors are G protein-coupled receptors (GPCRs). A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂ₐ and A₂ₑ receptors primarily couple to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP levels. The A₃ receptor can also couple to Gᵩ, activating the phospholipase C (PLC) pathway.
Caption: Adenosine receptor signaling pathways.
Experimental Protocols
The determination of agonist selectivity and potency relies on standardized in vitro assays. The two primary methods are radioligand binding assays and functional assays measuring second messenger levels, such as cAMP.
Radioligand Binding Assay
This assay measures the affinity of a test compound (the "competitor") for a specific receptor by quantifying its ability to displace a radiolabeled ligand with known high affinity for that receptor.
Objective: To determine the inhibition constant (Kᵢ) of an agonist, which reflects its binding affinity.
Detailed Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a high-affinity radioligand specific for the receptor subtype being tested (e.g., [³H]DPCPX for A₁, [³H]CGS-21680 for A₂ₐ, or [¹²⁵I]I-AB-MECA for A₃).
-
Varying concentrations of the unlabeled test agonist.
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of a non-radiolabeled standard agonist or antagonist is added to a set of wells.
-
-
Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Data Acquisition and Analysis:
-
The radioactivity on each filter is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), providing a measure of the agonist's functional potency (EC₅₀) and efficacy.
Objective: To determine the half-maximal effective concentration (EC₅₀) of an agonist.
Detailed Methodology:
-
Cell Culture and Plating:
-
Cells stably expressing the human adenosine receptor subtype of interest are cultured and seeded into 96-well plates.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with an assay buffer.
-
For A₁ and A₃ receptors (Gᵢ-coupled), the cells are pre-incubated with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Varying concentrations of the test agonist are added to the wells.
-
The plate is incubated at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a commercially available cAMP detection kit, often based on methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis:
-
The measured cAMP levels are plotted against the logarithm of the agonist concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response (either stimulation for A₂ₐ/A₂ₑ or inhibition for A₁/A₃).
-
Experimental Workflow for Determining Agonist Selectivity
The following diagram illustrates a typical workflow for characterizing the selectivity of a novel adenosine agonist.
Caption: Workflow for agonist selectivity profiling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding of [3H]R-PIA to A1 adenosine receptors produces a conversion of the high- to the low-affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-PIA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. biorxiv.org [biorxiv.org]
- 7. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
A Comparative Guide to the Cross-Species Reactivity of AB-MECA, an A3 Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide (AB-MECA), a selective A3 adenosine receptor (A3AR) agonist, with other key A3AR agonists across various species. Understanding the cross-species reactivity of these compounds is crucial for the translation of preclinical research findings to clinical applications. Significant species-dependent variations in ligand potency and pharmacology have been observed for A3AR agonists, primarily due to lower amino acid sequence identity of the receptor between rodents and primates.[1][2] This guide summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes important pathways and workflows to aid in the selection and interpretation of studies involving A3AR agonists.
Cross-Species Comparison of A3AR Agonist Binding Affinity and Functional Potency
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound and other well-characterized A3AR agonists—IB-MECA and Cl-IB-MECA—at human, rat, and mouse A3 adenosine receptors. The data has been compiled from various studies to provide a comparative overview.
Table 1: Binding Affinity (Ki, nM) of A3 Adenosine Receptor Agonists Across Species
| Agonist | Human A3AR | Rat A3AR | Mouse A3AR |
| This compound | ~2.3 (Kd)[3][4] | 2.28 (Kd)[3][4] | - |
| IB-MECA | 1.1[5] | - | - |
| Cl-IB-MECA | 0.33[5] | - | - |
Table 2: Functional Potency (EC50, nM) of A3 Adenosine Receptor Agonists Across Species
| Agonist | Human A3AR | Rat A3AR | Mouse A3AR |
| This compound | - | - | - |
| IB-MECA | 0.82 (in OVCAR-3 cells)[6] | - | - |
| Cl-IB-MECA | 32.28 (in reporter cell line)[7] | - | - |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the evaluation of these A3AR agonists, the following diagrams illustrate the primary signaling pathway of the A3 adenosine receptor and the general workflows for key experimental assays used to determine binding affinity and functional potency.
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gq proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium.
Caption: A3 Adenosine Receptor Signaling Pathways.
Experimental Workflow: Radioligand Competition Binding Assay
This workflow outlines the key steps in a radioligand competition binding assay to determine the binding affinity (Ki) of a test compound like this compound.
Caption: Radioligand Competition Binding Assay Workflow.
Experimental Workflow: cAMP Functional Assay
This workflow illustrates the general procedure for a cAMP functional assay to measure the potency (EC50) of an A3AR agonist.
Caption: cAMP Functional Assay Workflow.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the A3 adenosine receptor by measuring its ability to compete with a radiolabeled ligand, such as [¹²⁵I]this compound.
-
Materials:
-
Cell membranes prepared from cells or tissues expressing the A3 adenosine receptor of the desired species.
-
Radioligand: [¹²⁵I]this compound (or other suitable A3AR radioligand).
-
Test Compound: this compound or other A3AR agonists/antagonists.
-
Non-specific binding control: A high concentration of a non-radiolabeled A3AR ligand (e.g., 10 µM IB-MECA).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and prepare a membrane fraction by differential centrifugation.[3] Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of a serial dilution of the test compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked 96-well filter plate. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This assay measures the ability of an A3AR agonist to inhibit adenylyl cyclase activity, thereby decreasing intracellular cAMP levels.
-
Materials:
-
Cells stably or transiently expressing the A3 adenosine receptor of the desired species (e.g., CHO-K1, HEK293).
-
Cell culture medium.
-
Assay Buffer: Serum-free medium or Hanks' Balanced Salt Solution (HBSS).
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Compound: this compound or other A3AR agonists.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plate reader compatible with the chosen assay kit.
-
-
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and allow them to attach overnight.
-
Assay Preparation: Wash the cells with assay buffer. Pre-incubate the cells with a PDE inhibitor in assay buffer for 20-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of the test compound to the wells, followed by a fixed concentration of forskolin (typically 1-10 µM) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
[³⁵S]GTPγS Binding Functional Assay
This assay directly measures the activation of G proteins coupled to the A3AR by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Materials:
-
Cell membranes prepared from cells or tissues expressing the A3 adenosine receptor of the desired species.
-
[³⁵S]GTPγS.
-
GDP.
-
Test Compound: this compound or other A3AR agonists.
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., GF/B) pre-soaked in water.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for basal binding) or unlabeled GTPγS (for non-specific binding).
-
25 µL of a serial dilution of the test compound.
-
50 µL of the membrane preparation containing GDP (typically 1-10 µM).
-
50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked 96-well filter plate. Wash the filters 3-4 times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding of [³⁵S]GTPγS by subtracting non-specific binding from the total binding. Plot the stimulated binding (agonist-induced binding minus basal binding) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
References
- 1. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Species dependence of A3 adenosine receptor pharmacology and function | Semantic Scholar [semanticscholar.org]
- 3. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. AID 1798994 - Receptor Binding Assay (Ki) and Transactivation Assay (EC50) from Article 10.1021/jm801583j: "N-aryl-oxazolidin-2-imine muscle selective androgen receptor modulators enhance potency through pharmacophore reorientation." - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to Negative Controls for AB-MECA Experiments
For researchers, scientists, and drug development professionals investigating the A3 adenosine receptor (A3AR) agonist AB-MECA, the use of appropriate negative controls is paramount for validating experimental findings. This guide provides an objective comparison of this compound's performance against suitable negative controls and alternative agonists, supported by experimental data and detailed protocols.
Introduction to this compound and the Importance of Controls
This compound is a potent and selective agonist for the A3 adenosine receptor, a G protein-coupled receptor (GPCR).[1] Activation of A3AR by agonists like this compound primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can also modulate other pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, influencing cellular processes like proliferation, inflammation, and apoptosis.
To ensure that the observed effects in an experiment are specifically due to the activation of A3AR by this compound, it is crucial to employ a panel of negative controls. These controls help to rule out off-target effects, vehicle-induced artifacts, and non-specific responses. This guide focuses on three key types of controls:
-
Vehicle Control: The solvent used to dissolve the primary compound (e.g., DMSO). This control is essential to ensure that the solvent itself does not elicit a biological response.[2][3]
-
Negative Control (Antagonist): A selective antagonist for the receptor of interest. This compound should block the effects of the agonist, demonstrating that the observed activity is mediated through the target receptor. MRS1220 is a potent and selective antagonist for the human A3AR and serves as an excellent negative control.[3][4][5]
-
Comparator Agonists: Other agonists for the same receptor with different properties (e.g., potency, selectivity) can provide valuable context. In this guide, we include the highly selective A3AR agonist 2-Chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA) and the non-selective adenosine receptor agonist NECA.[5][6][7]
Data Presentation: Comparative Analysis of A3AR Ligands
The following tables summarize quantitative data for this compound, negative controls, and comparator agonists in two key functional assays: cAMP accumulation and ERK1/2 phosphorylation. The data presented is a representative composite compiled from multiple sources to illustrate the expected pharmacological profiles. Assays are typically performed in human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human A3 adenosine receptor.
Table 1: Comparison of A3AR Ligand Activity in a cAMP Accumulation Assay
| Compound | Target | Assay Type | Expected Effect on Forskolin-Stimulated cAMP | Potency (EC50/IC50) |
| This compound | A3AR Agonist | cAMP Inhibition | Decrease | ~10 - 50 nM |
| Cl-IB-MECA | A3AR Agonist | cAMP Inhibition | Decrease | ~1 - 10 nM |
| NECA | Non-selective AR Agonist | cAMP Inhibition | Decrease | ~20 - 100 nM |
| MRS1220 | A3AR Antagonist | cAMP Inhibition | No effect alone; blocks agonist effect | Ki: ~0.65 - 1.7 nM |
| Vehicle (DMSO) | Control | cAMP Inhibition | No effect | N/A |
Table 2: Comparison of A3AR Ligand Activity in an ERK1/2 Phosphorylation Assay
| Compound | Target | Assay Type | Expected Effect on ERK1/2 Phosphorylation | Potency (EC50) |
| This compound | A3AR Agonist | ERK1/2 Phosphorylation | Increase | ~50 - 200 nM |
| Cl-IB-MECA | A3AR Agonist | ERK1/2 Phosphorylation | Increase | ~20 - 100 nM |
| NECA | Non-selective AR Agonist | ERK1/2 Phosphorylation | Increase | ~100 - 500 nM |
| MRS1220 | A3AR Antagonist | ERK1/2 Phosphorylation | No effect alone; blocks agonist effect | N/A |
| Vehicle (DMSO) | Control | ERK1/2 Phosphorylation | No effect | N/A |
Mandatory Visualization
Caption: A3AR signaling pathways activated by this compound.
Caption: General experimental workflow for A3AR agonist assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: cAMP Accumulation Assay
This protocol describes a method for quantifying the inhibition of forskolin-stimulated cAMP accumulation following A3AR activation.
Materials:
-
HEK293 or CHO cells stably expressing the human A3AR.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 500 µM 3-isobutyl-1-methylxanthine (IBMX).
-
Forskolin.
-
This compound and other test compounds (Cl-IB-MECA, NECA, MRS1220).
-
DMSO (Vehicle).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
White, opaque 96-well or 384-well microplates.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hA3AR cells in T75 flasks until they reach 80-90% confluency.
-
Harvest cells and resuspend in culture medium.
-
Seed cells into white, opaque 96-well plates at a density of 20,000-40,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare stock solutions of all test compounds and forskolin in 100% DMSO.
-
Perform serial dilutions of the compounds in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 0.5%.
-
-
Assay Protocol:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of Stimulation Buffer to each well and incubate for 30 minutes at room temperature to inhibit phosphodiesterases.
-
For antagonist treatment, add 25 µL of MRS1220 or vehicle to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Add 25 µL of this compound, comparator agonists, or vehicle to the appropriate wells.
-
Immediately add 25 µL of forskolin (final concentration typically 1-10 µM, pre-determined to give a submaximal stimulation) to all wells except the basal control.
-
Incubate for 15-30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated response (100%) and basal levels (0%).
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log of the agonist concentration.
-
Determine the EC50 values using a non-linear regression fit (sigmoidal dose-response).
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes a method to measure the phosphorylation of ERK1/2 in response to A3AR activation.
Materials:
-
HEK293 or CHO cells stably expressing the human A3AR.
-
Culture Medium and Serum-Free Medium.
-
This compound and other test compounds (Cl-IB-MECA, NECA, MRS1220).
-
DMSO (Vehicle).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293-hA3AR cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-18 hours prior to treatment to reduce basal ERK phosphorylation.
-
For antagonist treatment, pre-incubate cells with MRS1220 or vehicle for 30-60 minutes.
-
Treat cells with various concentrations of this compound, comparator agonists, or vehicle for a predetermined optimal time (typically 5-15 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold Lysis Buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
Strip the membrane using a mild stripping buffer.
-
Block the membrane again and probe with the anti-total-ERK1/2 primary antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Plot the fold change in normalized phospho-ERK1/2 levels relative to the vehicle control against the log of the agonist concentration.
-
Determine the EC50 values using a non-linear regression fit.
-
References
- 1. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting AB-MECA Dose-Response Curves: A Comparative Guide
This guide provides a comprehensive comparison of AB-MECA (N⁶-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine), a notable adenosine receptor agonist, with other key alternatives. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to aid in the interpretation of dose-response curves.
Understanding this compound and Adenosine Receptors
This compound is recognized as a high-affinity agonist for the A₃ adenosine receptor.[1] Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are categorized into four subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. These receptors are integral to various physiological processes, and their modulation by agonists like this compound has significant therapeutic potential in areas such as inflammation, cancer, and cardiac ischemia. Interpreting the dose-response relationship of this compound is crucial for understanding its potency, selectivity, and functional effects.
Performance Comparison of Adenosine Receptor Agonists
The potency and selectivity of an agonist are critical parameters determined from dose-response curves, typically expressed as Kᵢ (inhibitory constant) from binding assays and EC₅₀ (half-maximal effective concentration) from functional assays. A lower Kᵢ or EC₅₀ value indicates higher potency.[2] The following table summarizes these values for this compound and other commonly used adenosine receptor agonists, providing a basis for comparison.
| Compound | Receptor Subtype | Kᵢ (nM) | EC₅₀ (nM) | Primary Activity |
| This compound | Human A₃ | 430.5[1] | - | High-affinity A₃ Agonist |
| Rat A₁ | - | - | ||
| Rat A₂ₐ | - | - | ||
| Cl-IB-MECA | Human A₃ | 0.33[3] | - | High-affinity, selective A₃ Agonist |
| Human A₁ | ~825 (2500-fold selective for A₃)[3] | - | ||
| Human A₂ₐ | ~462 (1400-fold selective for A₃)[3] | - | ||
| IB-MECA | Human A₃ | 1.1 | - | Potent, selective A₃ Agonist |
| Human A₁ | 54 | - | ||
| Human A₂ₐ | 56 | - | ||
| NECA | Human A₃ | 6.2[4] | - | Non-selective Agonist |
| Human A₁ | 14[4] | - | ||
| Human A₂ₐ | 20[4] | 18[5] | ||
| Human A₂ᵦ | - | 2400[4] | ||
| CPA | Human A₁ | 2.3[6] | ~300[7] | Selective A₁ Agonist |
| Human A₂ₐ | 790[6] | - | ||
| Human A₃ | 43[6] | - | ||
| CGS 21680 | Human A₂ₐ | 27[8] | 1.48-180[8] | Potent, selective A₂ₐ Agonist |
| Rat A₁ | ~3780 (140-fold selective for A₂ₐ)[9] | - |
Note: Kᵢ and EC₅₀ values can vary depending on the specific assay conditions and cell types used.
Signaling Pathways and Experimental Workflows
The interaction of an agonist with an adenosine receptor subtype initiates a specific intracellular signaling cascade. For this compound, binding to the A₃ receptor, which is typically coupled to the Gᵢ protein, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).
Caption: A₃ adenosine receptor signaling pathway activated by this compound.
Generating a dose-response curve is a fundamental experimental process to characterize the pharmacological properties of a compound like this compound. The workflow involves preparing cells, treating them with varying concentrations of the compound, and measuring the biological response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NECA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. rndsystems.com [rndsystems.com]
- 4. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cross-talk between muscarinic- and adenosine-receptor signalling in the regulation of cytosolic free Ca2+ and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGS 21680 hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to AB-MECA: An A3 Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and experimental comparison of N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA), a selective agonist for the A3 adenosine receptor (A3AR), against other relevant adenosine receptor agonists. The A3AR is a promising therapeutic target for a variety of conditions, including inflammation, cancer, and ischemic injuries, making a thorough understanding of its agonists crucial for drug development.[1][2][3] This document summarizes key quantitative data, details experimental protocols for assessing agonist activity, and visualizes the core signaling pathways involved.
Quantitative Performance Comparison
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound in comparison to other commonly used adenosine receptor agonists. These values represent the concentration of the agonist required to achieve 50% of its maximal effect, providing a direct comparison of their efficacy and selectivity.
Table 1: Binding Affinity (Ki, nM) of Adenosine Receptor Agonists
| Compound | Human A1AR | Human A2AAR | Human A3AR | Rat A1AR | Rat A2AAR | Rat A3AR |
| This compound | - | - | 0.59[4][5] | 3.42[6] | 25.1[6] | 1.48[6] |
| IB-MECA | >10,000 | >10,000 | 1.3 | - | - | 50 |
| Cl-IB-MECA | 2500 (rat) | 1400 (rat) | 0.33 (rat)[4] | - | - | - |
| NECA | 1,880 | 6,660 | 3.5[7] | - | - | - |
Table 2: Functional Potency (EC50, nM) in cAMP Assays
| Compound | Cell Line | Assay Type | EC50 (nM) |
| This compound | A3AR-CHO | Forskolin-stimulated adenylyl cyclase inhibition | Dose-dependent inhibition observed[6] |
| IB-MECA | - | - | - |
| Cl-IB-MECA | - | - | - |
Note: EC50 values for functional assays are highly dependent on the specific cell system and assay conditions. Dashes indicate specific values were not found in the initial search results.
A3 Adenosine Receptor Signaling Pathway
Activation of the A3AR by agonists such as this compound initiates a cascade of intracellular signaling events. The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1][8] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][8] Additionally, A3AR activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[8][9] Downstream of these initial events, the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways can also be modulated, influencing cellular processes like proliferation, survival, and inflammation.[8][10]
Caption: A3AR signaling cascade initiated by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of this compound and other agonists for the A3 adenosine receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the A3AR (e.g., [¹²⁵I]I-AB-MECA) from the receptor.[4][5]
Materials:
-
HEK293 cells stably expressing the human A3AR.[4]
-
Cell membrane preparations from these cells.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.[11]
-
Test compounds (this compound and alternatives).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (20-50 µg of protein) with a fixed concentration of [¹²⁵I]I-AB-MECA (e.g., 0.5 nM).
-
Add increasing concentrations of the unlabeled test compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive A3AR agonist (e.g., 10 µM NECA).
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
References
- 1. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to AB-MECA and Other A3AR Agonists in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
The A3 adenosine receptor (A3AR) has emerged as a promising therapeutic target for a range of inflammatory diseases due to its overexpression on the surface of inflammatory cells. Activation of A3AR by selective agonists has been shown to initiate a cascade of anti-inflammatory responses. This guide provides a comparative overview of AB-MECA and its derivatives against other notable A3AR agonists, with a focus on their performance in preclinical inflammation models. The information is compiled from various studies to aid researchers in selecting the appropriate agonist for their specific research needs.
Overview of A3AR Agonists
The most extensively studied A3AR agonists in the context of inflammation are N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA, also known as CF101 or Piclidenoson) and 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA, also known as CF102 or Namodenoson). This compound is a parent compound to these derivatives. Another potent and selective A3AR agonist that has shown efficacy in inflammatory and neuropathic pain models is MRS5698.
Comparative Efficacy in Preclinical Inflammation Models
Direct head-to-head comparative studies with extensive dose-response analyses for all A3AR agonists are limited. However, data from various preclinical models, primarily those of arthritis and sepsis, provide insights into their relative anti-inflammatory potential.
Arthritis Models (Adjuvant-Induced and Collagen-Induced)
Both Piclidenoson (CF101) and Namodenoson (CF102) have demonstrated significant anti-inflammatory effects in rat models of adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA).[1][2][3][4] Treatment with these agonists has been shown to reduce paw swelling, improve clinical scores of arthritis, and decrease the production of pro-inflammatory cytokines such as TNF-α.[1]
| Agonist | Model | Dose | Key Findings | Reference |
| Piclidenoson (CF101/IB-MECA) | Adjuvant-Induced Arthritis (Rat) | 10 µg/kg, oral, twice daily | Ameliorated clinical and histological features of arthritis. Reduced expression of TNF-α in synovia, lymph nodes, and spleen. | [1] |
| Namodenoson (CF102/Cl-IB-MECA) | Adjuvant-Induced Arthritis (Rat) | 10 µg/kg, oral, twice daily | Markedly ameliorated the clinical and histological features of arthritis. | [1] |
| CF502 | Adjuvant-Induced Arthritis (Rat) | 100 µg/kg, oral | Markedly suppressed clinical and pathological manifestations of arthritis. | [4] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
LPS-Induced Inflammation Models
In models of lipopolysaccharide (LPS)-induced inflammation, A3AR agonists have shown protective effects by modulating the cytokine storm.
| Agonist | Model | Dose | Key Findings | Reference |
| Namodenoson (CF102/Cl-IB-MECA) | LPS-Induced Sepsis (Mouse) | 0.2 mg/kg & 0.5 mg/kg | Inhibited pro-inflammatory cytokines (iNOS, IL-1β, TNF-α) and improved survival. | [5] |
| Piclidenoson (CF101/IB-MECA) | Endotoxemic Mouse Model | 0.2 mg/kg & 0.5 mg/kg, pre-treatment | Decreased IL-12 and IFN-γ secretion and protected against LPS-induced lethality. | [5] |
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of A3AR agonists are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[3][6][7] A3AR is a Gi protein-coupled receptor, and its activation leads to the downregulation of adenylyl cyclase and subsequent modulation of downstream signaling cascades. This ultimately results in the reduced transcription of pro-inflammatory genes.
Activation of A3AR by an agonist leads to the inhibition of IKK (IκB kinase), which in turn prevents the phosphorylation and subsequent degradation of IκBα. IκBα remains bound to NF-κB, sequestering it in the cytoplasm and preventing its translocation to the nucleus. This blockage of NF-κB nuclear translocation leads to a decrease in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Below is a diagram illustrating the A3AR signaling pathway in the context of inflammation.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of anti-inflammatory agents. Below are outlines of commonly used experimental models and assays.
Adjuvant-Induced Arthritis (AIA) in Rats
This is a widely used model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-arthritic drugs.
Methodology for Paw Volume Measurement: Paw volume, a measure of edema, is typically quantified using a plethysmometer. The volume of the paw is measured by water displacement before and at different time points after the induction of inflammation.
Western Blot for NF-κB Activation
This technique is used to determine the levels of key proteins in the NF-κB signaling pathway, providing insights into the mechanism of action of the A3AR agonist.
Brief Protocol:
-
Protein Extraction: Isolate total or nuclear/cytoplasmic proteins from inflamed tissues or cells.
-
Protein Quantification: Determine protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB (p65), IκBα, and IKK.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Logical Comparison of A3AR Agonists
The selection of an A3AR agonist for a particular study depends on several factors, including the specific inflammatory model, the desired route of administration, and the research question.
Conclusion
This compound derivatives, Piclidenoson and Namodenoson, are potent anti-inflammatory agents that have been extensively validated in various preclinical models of inflammation, particularly arthritis. Their mechanism of action is well-characterized and involves the modulation of the NF-κB signaling pathway. MRS5698 is another promising A3AR agonist with demonstrated efficacy, especially in models of neuropathic pain. While direct comparative efficacy data is not always available, the existing evidence suggests that A3AR agonists as a class hold significant therapeutic potential for the treatment of inflammatory disorders. The choice of a specific agonist will depend on the specific research context and desired therapeutic application. Further head-to-head studies are warranted to delineate the subtle differences in the pharmacological profiles of these compounds.
References
- 1. Antiinflammatory effect of A3 adenosine receptor agonists in murine autoimmune arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. canfite.com [canfite.com]
- 5. Targeting the A3 adenosine receptor to treat cytokine release syndrome in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory effect of A3 adenosine receptor agonists: a novel targeted therapy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Confirming the AB-MECA Induced Signaling Pathway: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise signaling cascade initiated by A3 adenosine receptor (A3AR) agonists is paramount for therapeutic innovation. This guide provides a comprehensive comparison of the signaling pathways induced by N⁶-(4-Aminobenzyl)adenosine-5′-N-methyluronamide (AB-MECA), a selective A3AR agonist, benchmarked against other key agonists in its class. The information presented herein is supported by experimental data and detailed protocols to facilitate reproducible research.
The A3 adenosine receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target in various pathologies, including cancer and inflammatory diseases, due to its overexpression in diseased tissues compared to normal tissues. Agonists targeting this receptor, such as this compound, IB-MECA (Piclidenoson), and Cl-IB-MECA (Namodenoson), have been developed to modulate its activity and elicit therapeutic effects. Activation of the A3AR initiates a complex network of intracellular signaling events that ultimately govern cellular responses.
The Canonical Signaling Pathway of this compound
The primary signaling pathway activated by this compound upon binding to the A3AR involves the coupling to inhibitory G proteins (Gαi/o). This interaction triggers a cascade of downstream events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Modulation of Downstream Effectors: The decrease in cAMP levels results in reduced activity of protein kinase A (PKA), a key downstream effector. This, in turn, influences the phosphorylation state and activity of numerous cellular proteins, impacting processes like cell proliferation and inflammation.
-
Activation of Phospholipase C (PLC): In some cellular contexts, the A3AR can also couple to Gαq proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium can activate various calcium-dependent enzymes and signaling pathways.
-
MAPK Pathway Activation: A3AR stimulation has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling cascade, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This pathway is crucial in regulating cell survival, proliferation, and differentiation.
The following diagram illustrates the core signaling cascade initiated by this compound and other A3AR agonists.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AB-MECA
Essential guidelines for the safe handling and disposal of the selective adenosine A3 receptor agonist, AB-MECA, to ensure laboratory safety and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of potent, biologically active compounds like this compound is a critical component of laboratory safety and regulatory compliance. Adherence to established disposal protocols for such pharmacological agents minimizes risks to personnel and prevents the release of active pharmaceutical ingredients into the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, from initial handling to final waste stream management.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to don the appropriate personal protective equipment. Given the potent nature of this compound, meticulous care in handling is required.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloving recommended | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | N95 respirator (or as determined by risk assessment) | Recommended when handling the solid compound to prevent inhalation of fine particles. |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is a hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or down the drain.[1]
1. Waste Segregation at the Point of Generation:
-
Solid Waste:
-
Bulk Quantities: Unused or expired solid this compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Materials: Items with trace amounts of contamination, such as weighing paper, contaminated PPE (gloves, disposable lab coats), and absorbent pads used for minor spills, should be collected in a separate, clearly labeled hazardous waste container designated for "Trace Chemical Waste" or "Cytotoxic Waste" in accordance with your institution's guidelines.
-
-
Liquid Waste:
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled with the full chemical name and approximate concentration.
-
Do not mix with other waste streams. Keep this compound waste separate from non-hazardous waste, sharps, and biological waste.
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
2. Waste Container Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The primary hazard(s) (e.g., "Toxic")
-
The date the waste was first added to the container.
3. Storage of Waste:
Store all this compound hazardous waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, and containers must be kept closed except when adding waste.
4. Final Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These entities are equipped to handle and transport the waste for final disposal, which is typically high-temperature incineration.
Potential Chemical Inactivation (Pre-treatment)
For laboratories equipped and authorized to perform chemical deactivation of hazardous waste, acid hydrolysis can be a potential method for degrading this compound before it enters the waste stream. As a purine nucleoside analog, the N-glycosidic bond in this compound is susceptible to cleavage under acidic conditions, which would render the molecule biologically inactive.[1][2][3][4]
Experimental Protocol for Acid Hydrolysis (for consideration and institutional approval):
-
Dilution: If working with a concentrated solution of this compound, dilute it with an appropriate solvent to a manageable concentration in a suitable reaction vessel within a certified chemical fume hood.
-
Acidification: Slowly add a dilute mineral acid (e.g., 0.1 N HCl) to the solution while stirring.[4]
-
Heating (Optional and with caution): Gently heating the acidic solution can accelerate the hydrolysis of the N-glycosidic bond.[4] This should be done with appropriate temperature control and in a vessel designed for heating.
-
Neutralization: After a sufficient reaction time (to be determined based on the specific conditions), carefully neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH between 6.0 and 8.0.
-
Disposal of Treated Waste: Even after this inactivation step, the resulting solution should be collected as hazardous chemical waste and disposed of through your institution's EHS office.
Disclaimer: This chemical inactivation protocol is provided for informational purposes only. It must be validated and approved by your institution's safety committee before implementation.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.
References
Essential Safety and Operational Protocols for Handling AB-MECA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds like AB-MECA, an adenosine A3 receptor agonist.[1][2] This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound (CAS Number: 152918-26-8).
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect from splashes or airborne particles. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Engineering Controls: All work with powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage:
-
Temperature: Store in a tightly sealed container in a cool, dry place.
-
Incompatibilities: Keep away from strong oxidizing agents.
Spill and Disposal Procedures
In the event of a spill or for routine disposal of this compound and contaminated materials, the following procedures must be followed.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
Cover the spill with an absorbent, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and decontaminate all surfaces.
Disposal Plan: All this compound waste, including unused material and contaminated items (e.g., gloves, pipette tips, absorbent material), is considered chemical waste.
-
Segregation: Do not mix with other waste streams.
-
Labeling: Clearly label the waste container with "Chemical Waste," the full chemical name "this compound," and the CAS number "152918-26-8."
-
Storage: Store the sealed waste container in a designated and secure chemical waste storage area.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. Do not dispose of down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
